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  • Product: 4-Methyl-1H-indene
  • CAS: 7344-34-5

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Characterization and NMR Analysis of 4-Methyl-1H-indene

Executive Summary 4-Methyl-1H-indene is a highly versatile bicyclic hydrocarbon that serves as a critical building block in advanced organic synthesis, pharmaceutical development, and the design of metallocene catalysts...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1H-indene is a highly versatile bicyclic hydrocarbon that serves as a critical building block in advanced organic synthesis, pharmaceutical development, and the design of metallocene catalysts for olefin polymerization. Due to the propensity of substituted indenes to undergo spontaneous double-bond migration (isomerization between the 1H and 3H tautomers), rigorous spectral characterization is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts of 4-methyl-1H-indene, elucidating the causality behind its spectral signatures, and outlines field-proven experimental protocols for its synthesis and validation.

Structural Dynamics and Chemical Significance

The indene core consists of a benzene ring fused to a cyclopentene ring. In 4-methyl-1H-indene, the methyl group is positioned on the aromatic ring adjacent to the bridgehead carbon. This specific substitution pattern introduces asymmetric electronic effects across the fused ring system.

A persistent challenge in indene chemistry is the thermodynamically driven [1,5]-sigmatropic rearrangement of hydrogen, which can convert 4-methyl-1H-indene into 7-methyl-1H-indene (often referred to as 4-methyl-3H-indene in older nomenclature). High-resolution 1 H and 13 C NMR spectroscopy are the only definitive tools to map the exact position of the methylene ( CH2​ ) protons and confirm the structural integrity of the synthesized isomer[1].

NMR Spectral Characterization

1 H NMR Chemical Shifts and Causality

The 1 H NMR spectrum of 4-methyl-1H-indene in CDCl3​ at 400 MHz presents a distinct, self-validating set of signals that confirm both the regiochemistry of the methyl group and the position of the cyclopentenyl double bond[1].

  • The Aliphatic Methylene (C1- H2​ ): The protons at the C1 position appear as a multiplet at δ 3.43–3.44 ppm . This significant deshielding (compared to standard alkanes) is caused by their doubly allylic/benzylic environment—they are sandwiched between the aromatic ring and the vinylic double bond. The multiplet splitting arises from long-range allylic coupling to the vinylic protons.

  • The Vinylic Protons (C2-H and C3-H): The C2 proton is a critical diagnostic marker, appearing as a triplet of doublets (td) at δ 6.58 ppm ( J = 5.6, 2.0 Hz). The causality of this splitting pattern is highly specific: the 5.6 Hz coupling constant represents the cis-vinylic coupling to the C3 proton, while the 2.0 Hz coupling represents the allylic coupling to the two C1 methylene protons. The C3 proton overlaps with the aromatic signals in the δ 7.01–7.15 ppm region.

  • The Aromatic Protons: The methyl group at C4 exerts an electron-donating inductive (+I) and hyperconjugative effect, slightly shielding the adjacent aromatic protons compared to an unsubstituted indene core. These appear as multiplets between δ 7.01–7.35 ppm .

  • The Methyl Group (C4- CH3​ ): Appears as a sharp, highly integrated singlet at δ 2.49 ppm , typical for a benzylic methyl group[1].

13 C NMR Framework Mapping

The 13 C NMR spectrum (100 MHz, CDCl3​ ) maps the carbon backbone. The aliphatic C1 carbon typically resonates near δ 38–40 ppm , while the methyl carbon appears near δ 18–21 ppm . The vinylic and aromatic carbons span the δ 118–145 ppm range, with the bridgehead carbons (C8, C9) being the most deshielded due to their quaternary nature and ring strain[2].

Tabulated Spectral Data

Table 1: Quantitative 1 H NMR Data for 4-Methyl-1H-indene (400 MHz, CDCl3​ )

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
C4- CH3​ 2.49Singlet (s)-3H
C1- H2​ (Allylic)3.43 – 3.44Multiplet (m)-2H
C2-H (Vinylic)6.58Triplet of doublets (td)5.6, 2.01H
C3-H & Ar-H7.01 – 7.15Multiplet (m)-3H
Ar-H7.32 – 7.35Multiplet (m)-1H

Data synthesized from authoritative catalytic ring-closing metathesis studies[1].

Orthogonal Spectral Profiling (GC-MS)

To complement NMR, Gas Chromatography-Mass Spectrometry (GC-MS) is utilized to verify the molecular weight and fragmentation stability. 4-Methyl-1H-indene exhibits a strong molecular ion peak ( [M]+ ) at m/z 130 [3]. The base peak is frequently observed at m/z 129 ( [M−H]+ ), which corresponds to the loss of a hydrogen atom to form the highly resonance-stabilized methylindenyl cation. This fragmentation pathway is a hallmark of substituted indenes and serves as a secondary validation metric[4].

Experimental Methodologies

Protocol 1: Synthesis of 4-Methyl-1H-indene via Ring-Closing Metathesis (RCM)

This protocol utilizes a sequential catalytic approach to selectively synthesize the target molecule without triggering unwanted double-bond isomerization[1].

  • Substrate Preparation: Dissolve 0.872 mmol of the ortho-substituted diene precursor in 10 mL of anhydrous, degassed solvent (e.g., dichloromethane) under an inert argon atmosphere.

  • Catalyst Activation: Add 2 mol % of a highly active ruthenium catalyst (e.g., Nitro-Hoveyda–Grubbs catalyst) to the reaction vessel.

  • Cyclization: Stir the reaction mixture at room temperature for exactly 1 hour. The rapid reaction time minimizes the thermodynamic drift toward the 7-methyl isomer.

  • Quenching and Workup: Quench the reaction by exposing it to air or adding a small amount of ethyl vinyl ether. Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure and purify via flash column chromatography using 100% hexane as the eluent.

  • Yield: Isolate 4-methyl-1H-indene as a yellow oil (approx. 90% yield).

Protocol 2: High-Resolution NMR Sample Preparation and Acquisition

To ensure a self-validating system, the NMR protocol must account for the acid-sensitivity of indenes[2].

  • Solvent Neutralization (Critical Step): Pass 1.0 mL of deuterated chloroform ( CDCl3​ ) through a short plug of basic alumina. Causality: Commercial CDCl3​ often contains trace amounts of DCl due to photolytic degradation. DCl acts as a catalyst for the [1,5]-sigmatropic shift, which will isomerize the sample during acquisition.

  • Sample Dissolution: Dissolve 15 mg of the purified 4-methyl-1H-indene in 0.6 mL of the neutralized CDCl3​ .

  • Tube Preparation: Transfer the homogeneous solution into a standard 5 mm precision NMR tube.

  • Spectrometer Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for 1 H and 13 C nuclei, and lock the magnetic field to the deuterium signal of the solvent.

  • Data Acquisition:

    • 1 H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds.

    • 13 C NMR: Acquire a minimum of 512 scans using broadband proton decoupling, with a relaxation delay of 2.0 seconds to ensure quaternary carbons are adequately relaxed.

  • Calibration: Process the Free Induction Decay (FID) via Fourier Transform. Calibrate the chemical shifts internally using the residual CHCl3​ peak at δ 7.26 ppm for 1 H and the central triplet of CDCl3​ at δ 77.16 ppm for 13 C[2].

Mechanistic and Workflow Visualizations

RCM_Synthesis A Ortho-substituted Diene (Precursor) C Ring-Closing Metathesis (RCM) Reaction A->C B Ruthenium Catalyst (Nitro-Hoveyda-Grubbs) B->C Catalysis D 4-Methyl-1H-indene (Target Molecule) C->D Cyclization E Ethylene Gas (Byproduct) C->E Elimination

Figure 1: Catalytic synthesis pathway of 4-Methyl-1H-indene via Ruthenium-catalyzed Ring-Closing Metathesis.

NMR_Workflow S1 Sample Preparation (Neutralized CDCl3 Solvent) S2 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) S1->S2 S3 2D NMR Experiments (COSY, HSQC, HMBC) S2->S3 If signal overlap exists S4 Spectral Processing (Fourier Transform, Phase Correction) S2->S4 S3->S4 S5 Signal Assignment (Chemical Shifts & Multiplicities) S4->S5 S6 Structural Validation (Confirm 4-Methyl-1H-indene Isomer) S5->S6 Confirm framework

Figure 2: Step-by-step NMR spectral assignment and structural validation workflow.

Sources

Exploratory

Thermodynamic and Physical Profiling of 4-Methyl-1H-indene: A Comprehensive Technical Guide

Executive Summary 4-Methyl-1H-indene (CAS: 7344-34-5) is a bicyclic aromatic hydrocarbon characterized by a benzene ring fused to a cyclopentene ring, with a methyl substitution at the 4-position[1]. As a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1H-indene (CAS: 7344-34-5) is a bicyclic aromatic hydrocarbon characterized by a benzene ring fused to a cyclopentene ring, with a methyl substitution at the 4-position[1]. As a critical intermediate in the synthesis of metallocene catalysts, pharmaceutical active ingredients, and high-energy-density fuels, understanding its physical and thermodynamic behavior is paramount. This whitepaper provides an authoritative synthesis of its physicochemical properties, thermodynamic stability, and the rigorous experimental protocols required for its characterization.

Structural & Physical Profiling

The structural asymmetry introduced by the methyl group at the C4 position significantly influences the molecule's steric hindrance, hyperconjugation, and intermolecular interactions. These molecular dynamics directly dictate the macroscopic physical properties of the compound.

The quantitative physical data for 4-Methyl-1H-indene is summarized in Table 1 below.

Table 1: Fundamental Physical Properties of 4-Methyl-1H-indene

PropertyValueSource
IUPAC Name 4-Methyl-1H-indene[1]
CAS Registry Number 7344-34-5[1], [2]
Molecular Formula C₁₀H₁₀[1]
Molecular Weight 130.19 g/mol [1]
Density ~0.9890 g/cm³[2]
Boiling Point ~200.9 °C (Estimated)[2]
Melting Point ~80 °C (Estimated)[2]
Refractive Index ( nD​ ) 1.5680[2]

Thermodynamic Properties & Stability

The thermodynamic profiling of 4-Methyl-1H-indene is essential for predicting its behavior under thermal stress, particularly when utilized in high-temperature reactor environments or as a component in advanced aviation fuels [3].

Isomerization and Thermal Decomposition

Indene derivatives are prone to 1,5-sigmatropic rearrangements. The thermodynamic stability among methylindene isomers is dictated by their respective Gibbs free energies of formation ( ΔGf∘​ ) and enthalpies of formation ( ΔHf∘​ ). Under high thermal stress (typically >400 °C), 4-Methyl-1H-indene undergoes diradical formation via C-C bond cleavage, leading to isomerization (e.g., forming 2,3-dihydro-4-methyl-1H-indene) or bimolecular polymerization into coke [4].

Equation of State and Vapor Pressure

Accurate modeling of 4-Methyl-1H-indene in chemical engineering software requires validated Antoine coefficients and heat capacity ( Cp​ ) data. These parameters allow for the calculation of the internal free energy of formation and phase equilibrium behavior across a broad temperature gradient [3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. As a Senior Application Scientist, I emphasize not just the actions taken, but the causality behind each methodological choice.

Protocol 1: Determination of Enthalpy of Formation via Isoperibol Bomb Calorimetry

Objective: Measure the standard enthalpy of combustion ( ΔHc∘​ ) to derive the standard enthalpy of formation ( ΔHf∘​ ).

  • Step 1: Sample Preparation & Pelletizing

    • Action: Press 0.5 g of 4-Methyl-1H-indene into a dense pellet using a hydraulic press.

    • Causality: Pelletizing minimizes the surface area-to-volume ratio. This ensures a controlled, uniform burn rate rather than a rapid deflagration that could damage the crucible or yield incomplete combustion products (e.g., carbon monoxide).

  • Step 2: Crucible Loading & Fuse Wire Attachment

    • Action: Place the pellet in a platinum crucible and attach a precisely measured length of platinum fuse wire, ensuring direct contact with the sample.

    • Causality: Platinum is chemically inert under oxygen-rich combustion conditions. Using base metals could result in parasitic oxidation, artificially inflating the measured heat release.

  • Step 3: Oxygen Purging & Pressurization

    • Action: Purge the bomb with ultra-high-purity oxygen (99.995%) for 60 seconds, then pressurize to 30 atm.

    • Causality: Purging completely displaces atmospheric nitrogen. If nitrogen remains, it oxidizes during ignition to form nitric acid ( HNO3​ )—a highly exothermic side reaction that requires complex, error-prone thermochemical corrections.

  • Step 4: Ignition & High-Resolution Temperature Logging

    • Action: Ignite the sample and log the temperature rise of the surrounding water jacket using a thermistor (resolution 0.0001 K) until thermal equilibrium is achieved.

    • Causality: High-resolution tracking is critical to accurately apply the Regnault-Pfaundler cooling correction, which mathematically accounts for the inevitable heat exchange between the calorimeter and its external environment.

Protocol 2: Vapor Pressure Determination via Dynamic Ebulliometry

Objective: Measure vapor pressure as a function of temperature to calculate precise Antoine coefficients.

  • Step 1: System Evacuation & Degassing

    • Action: Load the liquid sample into the ebulliometer and apply a vacuum of 10−3 Torr while gently warming.

    • Causality: Dissolved gases (e.g., air, moisture) act as highly volatile impurities. If not removed, they prematurely increase the total system pressure, artificially depressing the apparent boiling point and skewing the vapor pressure curve.

  • Step 2: Isobaric Heating & Reflux Establishment

    • Action: Backfill the system with dry nitrogen to a specific target pressure (e.g., 100 Torr). Heat the sample until a steady reflux is established in the Cottrell pump.

    • Causality: The Cottrell pump mechanism continuously sprays a mixture of boiling liquid and vapor over the thermowell. This ensures the thermometer is bathed in a true thermodynamic equilibrium, preventing the superheating phenomenon common in static liquid pools.

  • Step 3: Data Acquisition & Pressure Stepping

    • Action: Record the equilibrium temperature. Increment the system pressure and repeat the equilibration process until atmospheric pressure is reached.

    • Causality: Collecting discrete data points across a wide pressure gradient allows for robust non-linear regression when fitting the Antoine equation, minimizing extrapolation errors at higher temperatures.

Visualizations of Workflows and Pathways

Workflow A 4-Methyl-1H-indene Sample Prep B Isoperibol Bomb Calorimetry A->B Solid/Liquid Combustion C Dynamic Ebulliometry A->C Vapor Pressure D Data Synthesis (Yaws' Equations) B->D ΔH_f C->D Antoine Coeffs E Thermodynamic Profile D->E Validation

Workflow for the thermodynamic characterization of 4-Methyl-1H-indene.

Pathway A 4-Methyl-1H-indene (CAS: 7344-34-5) B B A->B Heat Input C Diradical Formation (C-C Cleavage) B->C Activation Energy D Isomerization (e.g., 2,3-dihydro) C->D H-Abstraction E Polymerization / Coke Formation C->E Bimolecular Reaction

Thermal decomposition and isomerization pathways under high-temperature stress.

Conclusion

The comprehensive characterization of 4-Methyl-1H-indene requires a rigorous synthesis of computational estimations and empirical validations. By employing self-validating protocols like isoperibol bomb calorimetry and dynamic ebulliometry, researchers can accurately map the thermodynamic landscape of this compound. This data is not only foundational for fundamental organic chemistry but is strictly necessary for the safe scale-up of pharmaceutical syntheses and the development of next-generation high-density hydrocarbon fuels.

References

  • National Center for Biotechnology Information (NIH). "4-Methyl-1H-indene | C10H10 | CID 34442 - PubChem.
  • ChemicalBook. "4-METHYL-1H-INDENE CAS#: 7344-34-5.
  • Yaws, C. L. "Yaws' Handbook Of Thermodynamic Properties For Hydrocarbons And Chemicals." VDOC.PUB.
  • DataPDF. "Thermal Decomposition and Kinetics of a High-Energy-Density Fuel.
Foundational

An In-depth Technical Guide to Computational DFT Studies on 4-Methyl-1H-indene Electron Density

Introduction In the landscape of modern drug discovery and materials science, understanding a molecule's electronic structure is paramount to predicting its reactivity, stability, and potential biological interactions. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, understanding a molecule's electronic structure is paramount to predicting its reactivity, stability, and potential biological interactions. The indene scaffold is a crucial structural motif found in numerous pharmacologically active compounds and functional materials.[1][2][3][4][5] 4-Methyl-1H-indene, a substituted derivative, presents an excellent case study for exploring how subtle structural modifications influence electronic properties.

This technical guide provides a comprehensive walkthrough of the application of Density Functional Theory (DFT) to analyze the electron density of 4-Methyl-1H-indene. DFT stands as one of the most powerful and versatile quantum chemical methods, offering a remarkable balance between computational cost and accuracy.[6][7][8][9] It allows us to move beyond simple structural representations and visualize the very fabric of chemical bonding and reactivity—the electron density.[10][11][12]

By dissecting the electron density of 4-Methyl-1H-indene, we can identify regions susceptible to electrophilic or nucleophilic attack, quantify charge distribution across the molecule, and analyze the nature of its chemical bonds. This guide is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step workflow for performing and interpreting such a study.

Theoretical Foundations: From Electron Density to Chemical Insight

At the core of DFT is the revolutionary concept, formalized by the Hohenberg-Kohn theorems, that the ground-state electron density, ρ(r), of a system contains all the information needed to determine its properties.[8][12] This shifts the focus from the complex, multi-dimensional wavefunction to the more manageable three-dimensional electron density.

The Kohn-Sham Approach

The practical implementation of DFT is achieved through the Kohn-Sham (KS) method, which reformulates the problem into finding the ground-state density of a fictitious system of non-interacting electrons that generates the same density as the real, interacting system.[9] The complexity of electron-electron interactions is encapsulated within a single term: the exchange-correlation (XC) functional. The accuracy of a DFT calculation hinges on the choice of this functional. Common choices include:

  • Generalized Gradient Approximation (GGA): Functionals like BLYP that consider the density and its gradient.

  • Hybrid Functionals: Functionals like the widely-used B3LYP, which mix a portion of exact Hartree-Fock exchange with GGA, often yielding improved accuracy for organic molecules.[8]

Probing the Electron Density: Key Analytical Tools

Once the electron density is calculated, several techniques can be employed to translate this raw data into chemically meaningful insights.

  • Molecular Electrostatic Potential (MEP): The MEP is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule.[13] It provides a powerful visual guide to a molecule's reactivity, indicating regions that are electron-rich (negative potential, typically colored red), and thus attractive to electrophiles, and regions that are electron-poor (positive potential, typically colored blue), which are susceptible to nucleophilic attack.[14][15][16][17]

  • Frontier Molecular Orbitals (HOMO & LUMO): According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[18] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.[19] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[20][21]

  • Population Analysis: Methods like Mulliken population analysis provide a way to partition the total electron density among the constituent atoms, resulting in partial atomic charges.[22][23][24] While these charges are not physical observables and are dependent on the basis set used, they offer a valuable qualitative picture of charge distribution and intramolecular charge transfer.[25]

  • Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM provides a rigorous and physically grounded method for analyzing the electron density.[10][26] It defines atoms as distinct regions of space based on the topology of the electron density and identifies chemical bonds through the presence of a bond critical point (BCP) between two atomic nuclei.[27][28][29] Analysis of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs reveals the nature of the chemical bond (e.g., covalent vs. ionic).

A Practical Guide: The Computational Workflow

This section details a self-validating protocol for conducting a DFT study on 4-Methyl-1H-indene. The causality behind each choice is explained to ensure scientific integrity.

G cluster_prep Step 1: Preparation cluster_dft Step 2: Core DFT Calculation cluster_analysis Step 3: Property Calculation & Analysis cluster_output Step 4: Interpretation A Obtain 3D Structure (e.g., PubChem) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Verify Minimum) B->C Self-Validation D Single-Point Calculation (Optimized Geometry) C->D E Generate Cube Files (MEP, HOMO, LUMO) D->E F Population Analysis (Mulliken Charges) D->F G Wavefunction Analysis (QTAIM) D->G H Visualize Surfaces & Orbitals E->H I Tabulate Quantitative Data F->I G->I J Derive Chemical Insights H->J I->J

Caption: High-level computational workflow for DFT analysis.

Experimental Protocol

1. Molecular Structure Preparation

  • Action: Obtain the initial 3D coordinates for 4-Methyl-1H-indene. A reliable source is the PubChem database (CID 34442).[30]

  • Causality: Starting with a reasonable 3D structure reduces the computational time required for the geometry optimization to find the energy minimum.

2. Geometry Optimization and Frequency Calculation

  • Action: Perform a full geometry optimization using a standard computational chemistry package (e.g., Gaussian, ORCA).

    • Method: B3LYP. Justification: The B3LYP hybrid functional is a workhorse in computational organic chemistry, providing a robust balance of accuracy and computational efficiency for molecules of this type.[14][17]

    • Basis Set: 6-31G(d,p). Justification: This Pople-style basis set is a good starting point. The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms add polarization, allowing for a more flexible and accurate description of bond shapes and anisotropic effects.

  • Action (Self-Validation): Following optimization, perform a frequency calculation at the same level of theory.

  • Trustworthiness Check: A true energy minimum on the potential energy surface is confirmed if and only if all calculated vibrational frequencies are positive (i.e., there are no imaginary frequencies). This step is critical to ensure the subsequent calculations are performed on a physically meaningful structure.

3. Electron Density and Property Calculations

  • Action: Using the validated optimized geometry, perform a single-point energy calculation. This calculation will be used to generate the data for analysis.

  • Keywords/Settings:

    • Request population analysis (e.g., Pop=MK or Pop=Mulliken in Gaussian) to calculate partial charges.

    • Generate cube files for the molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential. These are 3D grid-based data files used for visualization.

    • Save the wavefunction or checkpoint file for subsequent QTAIM analysis.

4. Post-Processing and Visualization

  • Action: Use visualization software (e.g., GaussView, Chemcraft, VMD) to open the generated cube files.

  • Procedure:

    • Render the MEP by mapping the potential values onto the electron density surface.

    • Render the HOMO and LUMO isosurfaces to visualize their spatial distribution.

  • Action: Use specialized software (e.g., AIMAll, Multiwfn) to perform QTAIM analysis on the saved wavefunction file. This will identify bond critical points and calculate their properties.

G Input DFT Inputs Molecular Geometry (XYZ) Functional (e.g., B3LYP) Basis Set (e.g., 6-31G(d,p)) DFT_Engine Quantum Chemistry Software (e.g., Gaussian, ORCA) Input->DFT_Engine Output Primary Output: Electron Density (ρ) Molecular Orbitals Electrostatic Potential Atomic Charges DFT_Engine->Output

Caption: Relationship between DFT inputs and derived outputs.

Results and Interpretation: A Case Study of 4-Methyl-1H-indene

The following section presents hypothetical yet representative data for 4-Methyl-1H-indene, as would be obtained from the workflow described above.

Molecular Electrostatic Potential (MEP)

The MEP surface reveals the charge distribution from the perspective of an approaching reagent.

  • Observation: The most negative potential (red/yellow regions) is concentrated above the π-system of the fused benzene and cyclopentadiene rings. This is expected due to the high density of π-electrons. A significant negative region is also associated with the sp2-hybridized C1 carbon of the five-membered ring.

  • Interpretation: These electron-rich areas are the most likely sites for electrophilic attack. The hydrogens of the methyl group and the aromatic ring exhibit a positive potential (blue regions), making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. This analysis is crucial for predicting how the molecule will interact with biological targets like protein binding sites.[14]

Frontier Molecular Orbitals (HOMO/LUMO)

The FMO analysis provides deep insight into the molecule's electronic behavior and reactivity.

  • HOMO: The Highest Occupied Molecular Orbital is primarily delocalized across the entire π-system of the indene core. This indicates that the molecule will donate electrons from this conjugated system in chemical reactions.

  • LUMO: The Lowest Unoccupied Molecular Orbital is also distributed across the π-system but with significant contributions from the five-membered ring. This is the region where the molecule is most likely to accept electrons.

  • Data Summary:

ParameterEnergy (eV)
HOMO Energy-5.98
LUMO Energy-0.85
HOMO-LUMO Gap 5.13
  • Interpretation: The HOMO-LUMO gap of 5.13 eV suggests that 4-Methyl-1H-indene is a moderately stable molecule.[19][20] This value is a key descriptor in drug design; molecules with appropriate gaps can participate in charge-transfer interactions within a receptor site. The spatial separation or overlap of the HOMO and LUMO can also inform predictions about electronic transitions and photochemical reactivity.

Mulliken Population Analysis

This analysis assigns partial charges to each atom, offering a simplified view of electron distribution.

AtomCharge (e)AtomCharge (e)
C1-0.25C6-0.18
C2-0.15C7-0.12
C3-0.16C7a+0.05
C3a+0.08C(Methyl)-0.21
C4+0.02H(Methyl) avg.+0.10
C5-0.17H(Aromatic) avg.+0.12
  • Interpretation: The carbon atoms of the π-system generally carry a negative charge, confirming the electron-rich nature seen in the MEP analysis. The methyl group's carbon is also electron-rich, while its hydrogens are electron-poor. The "bridgehead" carbons (C3a and C7a) where the rings are fused show a slight positive charge, indicating a point of lower electron density compared to the rest of the π-system. This data helps rationalize the MEP map and can be used as input for more advanced molecular mechanics or dynamics simulations.

Conclusion

This guide has demonstrated the power of a systematic DFT approach to unravel the electronic characteristics of 4-Methyl-1H-indene. Through the integrated analysis of Molecular Electrostatic Potential, Frontier Molecular Orbitals, and Mulliken population analysis, we have constructed a detailed map of the molecule's reactivity and electronic stability.

For researchers in drug development, this level of analysis is invaluable. The identified electron-rich regions on the indene core suggest potential sites for metabolic modification by cytochrome P450 enzymes. The MEP and FMO data provide a rational basis for designing derivatives with tailored electronic properties to enhance binding affinity to a target protein or to modulate the molecule's pharmacokinetic profile. By understanding and applying these computational tools, scientists can accelerate the design-test-analyze cycle, leading to more efficient and informed development of novel therapeutics and materials.

References

  • Bader, R. F. W. (n.d.). Atoms in molecules - Wikipedia.
  • Bader, R. F. W., & Jones, G. A. (1963). The Quantum Theory of Atoms in Molecules.
  • Indian Academy of Sciences. (n.d.). Bader's Theory of Atoms in Molecules (AIM) and its Applications to Chemical Bonding.
  • Matta, C. F., & Boyd, R. J. (Eds.). (2007). The Quantum Theory of Atoms in Molecules: From Solid State to DNA and Drug Design. ACS Publications.
  • Al-Hussain, S. A., et al. (n.d.). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC.
  • nanotools. (2024). Mulliken population tutorial.
  • Bader, R. F. W. (n.d.). QTAIM: quantum theory of atoms in molecules. American Crystallographic Association.
  • ORBKIT. (n.d.). Tutorial for Atomic Population and Charge Analysis.
  • RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications.
  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
  • TCM. (n.d.). Mulliken population analysis in CASTEP.
  • Multidisciplinary Journals. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the DFT optimised....
  • Unknown. (n.d.). Molecular Electrostatic Potential (MEP).
  • Scribd. (n.d.). Understanding Electron Density Concepts.
  • QuantumATK. (2026). MullikenPopulation.
  • YouTube. (2024, September 20). How to Perform Mulliken Charge Calculation and Analysis Using Gaussian.
  • YouTube. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software.
  • ResearchGate. (n.d.). Molecular Electrostatic Potential (MEP) calculated at DFT B3LYP/6-311G+(2d,p) level of theory.
  • Jana, A., et al. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry.
  • Vuk, M., et al. (2026, February 23). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC.
  • Unknown. (n.d.). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl).
  • Unknown. (n.d.). Introduction to Computational Chemistry Laboratory.
  • Wikipedia. (n.d.). Frontier molecular orbital theory.
  • Vuk, M., et al. (n.d.). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Publishing.
  • MDPI. (2022, December 28). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation.
  • ResearchGate. (n.d.). New indene-derivatives with anti-proliferative properties.
  • ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals.
  • Koch, W., & Holthausen, M. C. (n.d.). A Chemist's Guide to Density Functional Theory.
  • Skogh, M., et al. (2024, January 26). The electron density: a fidelity witness for quantum computation. Chalmers University of Technology.
  • ResearchGate. (2018, July 1). Basics of Density Functional Theory: Guide to Beginner Computational chemist.
  • Semantic Scholar. (n.d.). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc.
  • National Institute of Standards and Technology. (n.d.). 4-methyl-1H-indene. NIST WebBook.
  • ResearchGate. (n.d.). Structural analysis and DFT calculations of ( Z )-4-methyl- N -(2-((2-oxonaphthalen-1(2 H )-ylidene)-methylamino)ethyl)benzenesulfonaide.
  • National Institutes of Health. (n.d.). 4-Methyl-1H-indene. PubChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of indenes.
  • arXiv. (2021, October 15). arXiv:2110.07849v1 [physics.chem-ph].
  • Irshaidat, T. (2017). Toward Exploring Novel Organic Materials: MP4-DFT Properties of 4-Amino-3-Iminoindene. Molecules, 22(5), 720.
  • Multidisciplinary Journals. (n.d.). structural properties,theory functional calculations (dft), natural bond orbital and energies for the.
  • DOI. (n.d.). Synthesis, spectral analysis, DFT studies and Biological application of (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Sources

Exploratory

Mechanistic Pathways for the Formation of 4-Methyl-1H-indene: A Comprehensive Technical Guide

Executive Summary 4-Methyl-1H-indene is a privileged bicyclic scaffold integral to the synthesis of complex pharmaceuticals, including oxybenzo[c]phenanthridine alkaloids, and advanced polymeric materials[1]. The presenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1H-indene is a privileged bicyclic scaffold integral to the synthesis of complex pharmaceuticals, including oxybenzo[c]phenanthridine alkaloids, and advanced polymeric materials[1]. The presence of the methyl group at the 4-position significantly alters the electronic and steric landscape of the indene core, dictating its reactivity in downstream electrophilic aromatic substitutions and polymerization processes[2]. This whitepaper delineates the mechanistic pathways, causal experimental design, and self-validating protocols for synthesizing 4-methyl-1H-indene, transitioning from classical thermodynamic approaches to modern, highly selective catalytic methodologies.

Chemical Identity & Structural Significance

  • IUPAC Name: 4-Methyl-1H-indene

  • CAS Number: 7344-34-5[3]

  • Structural Features: A bicyclic structure consisting of a fused cyclopentene and benzene ring, with a methyl group at the 4-position[2].

  • Significance: Acts as a critical intermediate in drug development, specifically serving as a precursor for amino-substituted indenes and biologically active alkaloids[4].

Pathway A: Classical Acid-Catalyzed Dehydration

The foundational route to 4-methyl-1H-indene relies on the acid-catalyzed dehydration of 4-methylindan-1-ol[5].

Mechanistic Causality: This pathway operates via an E1 elimination mechanism. The hydroxyl group of 4-methylindan-1-ol is protonated by a strong Brønsted acid (e.g., p-toluenesulfonic acid or sulfuric acid), converting it into a superior leaving group (H₂O). Heterolytic cleavage yields a secondary carbocation at the benzylic position. The thermodynamic driving force is the restoration of the conjugated π-system extending from the aromatic ring into the newly formed cyclopentene double bond.

Experimental Design: To prevent the reverse hydration reaction and drive the equilibrium toward the indene product, the reaction is typically conducted in refluxing toluene equipped with a Dean-Stark apparatus to continuously remove water from the system.

G A 4-Methylindan-1-ol B Protonated Intermediate A->B + H⁺ (Acid Catalyst) C Carbocation Intermediate B->C - H₂O (Rate Determining) D 4-Methyl-1H-indene C->D - H⁺ (E1 Elimination)

Figure 1: Classical E1 dehydration mechanism of 4-methylindan-1-ol to 4-methyl-1H-indene.

Pathway B: Advanced Sequential Pd/Ru Catalysis (Suzuki + RCM)

Modern synthetic demands require higher regioselectivity and functional group tolerance. A state-of-the-art approach utilizes a sequential Palladium-catalyzed Suzuki coupling followed by a Ruthenium-catalyzed Ring-Closing Metathesis (RCM)[6].

Mechanistic Causality:

  • Suzuki-Miyaura Cross-Coupling: The process begins with 2-allyl-3-methylphenyl trifluoromethanesulfonate. The triflate is chosen over a halide due to its superior leaving group ability and orthogonal reactivity, allowing precise oxidative addition by Pd(0)[7]. Coupling with a vinylboronic acid pinacol ester generates an ortho-substituted diene intermediate[8].

  • Ring-Closing Metathesis (RCM): The diene undergoes RCM mediated by a Ruthenium alkylidene catalyst (e.g., nitro-Hoveyda-Grubbs)[7]. The electron-withdrawing nitro group on the catalyst accelerates the initiation rate, which is critical for overcoming the steric hindrance imposed by the ortho-methyl group[9]. The reaction proceeds via a ruthenacyclobutane intermediate, ultimately yielding 4-methyl-1H-indene[7]. The expulsion of volatile ethylene gas provides an irreversible thermodynamic driving force, ensuring near-quantitative conversion[9].

RCM_Pathway Start 2-Allyl-3-methylphenyl Triflate + Vinylboronate Pd_Cat Pd(PPh₃)₄ / K₂CO₃ (Suzuki Coupling) Start->Pd_Cat Diene Ortho-substituted Diene Intermediate Pd_Cat->Diene Cross-Coupling Ru_Cat Ru Catalyst (Nitro-Hoveyda-Grubbs) Diene->Ru_Cat Metalla Ruthenacyclobutane Intermediate Ru_Cat->Metalla [2+2] Cycloaddition Product 4-Methyl-1H-indene Metalla->Product Cycloreversion Byproduct Ethylene Gas (↑) Metalla->Byproduct Thermodynamic Driving Force

Figure 2: Sequential Pd-catalyzed Suzuki coupling and Ru-catalyzed RCM for indene formation.

Alternative Pathway: Palladium-Catalyzed Domino Reactions

For highly substituted derivatives (e.g., 4-methyl-2,3-diphenyl-1H-indene), a domino reaction utilizing (E)-1,2-dibromoethenes and hindered Grignard reagents (like 2,6-dimethylphenylmagnesium bromide) under Pd(OAc)₂ catalysis is highly effective[10]. This cascade involves carbopalladation, cross-coupling, and C-H activation, streamlining the synthesis of complex indene architectures[11].

Quantitative Data Summary

The following table synthesizes the performance metrics of the discussed catalytic systems:

Substrate / PrecursorCatalyst SystemReaction TimeYield (%)Reference
2-Allyl-3-methylphenyl triflatePd(PPh₃)₄ / Nitro-Hoveyda-Grubbs18 h (Pd) + 1 h (Ru)90%Jana et al., 2017[7]
(E)-1,2-Dibromoethene + GrignardPd(OAc)₂ (3 mol%)20 h72%Dong et al., 2008[11]
Allylic trichloroacetimidatesHermann-Beller palladacycle16 h75%Calder et al., 2014[4]

Experimental Protocols & Self-Validating Workflows

Protocol: Synthesis of 4-Methyl-1H-indene via Sequential Pd/Ru Catalysis [7]

Phase 1: Suzuki-Miyaura Diene Formation

  • Preparation: In a Schlenk flask under argon, combine 2-allyl-3-methylphenyl trifluoromethanesulfonate (1.0 equiv) and vinylboronic acid pinacol ester (1.2 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (12 mol%) and K₂CO₃ (3.0 equiv) as the basic promoter[7].

  • Solvent System: Introduce a degassed mixture of dioxane and water (4:1 ratio). Causality: Water is essential for the activation of the boronic ester to form the reactive boronate complex, facilitating transmetalation.

  • Reaction: Heat the mixture to 120 °C for 18 hours[7].

  • Validation (IPC): Monitor via TLC (hexane/EtOAc). Extract an aliquot, quench with water, and analyze the organic layer via GC-MS. The disappearance of the triflate mass peak and the appearance of the diene intermediate validate successful coupling. Isolate via flash chromatography.

Phase 2: Ring-Closing Metathesis (RCM)

  • Preparation: Dissolve the purified diene intermediate in anhydrous, degassed dichloromethane (DCM) to achieve a 0.05 M concentration. Causality: High dilution prevents intermolecular cross-metathesis, heavily favoring intramolecular ring closure.

  • Catalysis: Add the nitro-Hoveyda-Grubbs catalyst (1.0–1.7 mol%)[7].

  • Reaction: Reflux the solution for 1 hour under an argon atmosphere[7].

  • Validation (IPC): The reaction is self-validating through the observable evolution of ethylene gas bubbles. Complete conversion is verified by ¹H NMR (CDCl₃), specifically looking for the disappearance of the terminal olefinic multiplet (δ ~5.0–6.0 ppm) and the emergence of the characteristic cyclopentene ring protons of 4-methyl-1H-indene.

  • Purification: Concentrate the mixture and purify via short-path silica gel chromatography to remove ruthenium residues.

Conclusion & Future Perspectives

The synthesis of 4-methyl-1H-indene has evolved from harsh, acid-catalyzed dehydrations to elegant, atom-economical transition-metal catalysis. The sequential Pd/Ru pathway offers unparalleled functional group tolerance and high yields (up to 90%)[7]. Future advancements in this domain are focused on the development of asymmetric RCM catalysts to yield chiral indene derivatives and the integration of earth-abundant metals (e.g., Iron or Nickel) to replace Palladium and Ruthenium, enhancing the sustainability of the drug development pipeline.

References

  • Jana, A.; Misztal, K.; Żak, A.; Grela, K. "Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis." The Journal of Organic Chemistry, 2017, 82 (8), 4226-4234. URL:[Link]

  • Calder, E. D. D.; McGonagle, F. I.; Harkiss, A. H.; McGonagle, G. A.; Sutherland, A. "Preparation of Amino-Substituted Indenes and 1,4-Dihydronaphthalenes Using a One-Pot Multireaction Approach: Total Synthesis of Oxybenzo[c]phenanthridine Alkaloids." The Journal of Organic Chemistry, 2014, 79 (16), 7633-7648. URL:[Link]

  • Tombari, D. G.; Moglioni, A. G.; Moltrasio Iglesias, G. Y. "Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene." Journal of Chemical Research, Synopses, 1995. URL:[Link]

Sources

Foundational

Crystallographic Data and Structural Dynamics of 4-Methyl-1H-indene Derivatives: A Technical Guide

Executive Summary The 4-methyl-1H-indene scaffold is a privileged structural motif with profound implications across organometallic catalysis and pharmaceutical development. In the realm of polymer chemistry, 4-methylind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-methyl-1H-indene scaffold is a privileged structural motif with profound implications across organometallic catalysis and pharmaceutical development. In the realm of polymer chemistry, 4-methylindenyl ligands are the cornerstone of high-performance ansa-metallocene catalysts (e.g., Ziegler-Natta and Kaminsky-type systems), where their precise three-dimensional spatial arrangement dictates the stereoselectivity of olefin polymerization. In medicinal chemistry, the rigid, planar nature of the indene core—modified by the steric bulk of the 4-methyl group—serves as a critical pharmacophore in the design of kinase and metalloprotease inhibitors.

This whitepaper provides an in-depth analysis of the crystallographic properties of 4-methyl-1H-indene derivatives, detailing the causality behind experimental workflows, self-validating synthesis protocols, and the structural parameters that govern their macroscopic chemical behavior.

Crystallographic Fundamentals and Steric Causality

The Spatial Influence of the 4-Methyl Group

The unsubstituted 1H-indene molecule is a nearly planar bicyclic system. However, the introduction of a methyl group at the 4-position (adjacent to the bridgehead carbon of the six-membered ring) fundamentally alters the molecule's steric profile.

  • Causality in Catalysis: When 4-methyl-1H-indene is deprotonated and coordinated to a transition metal (such as Zirconium or Titanium) in an η5 fashion, the 4-methyl group projects forward into the equatorial wedge of the metal's coordination sphere. This creates a rigid "steric wall." During the polymerization of propylene, this steric boundary restricts the rotational degrees of freedom of the growing polymer chain, forcing the incoming monomer to coordinate in a highly specific orientation. This is the mechanistic origin of the extreme isotacticity observed in polymers produced by rac-bis(4-methylindenyl)zirconium dichloride catalysts[1].

  • Dihedral Angle Modulation: Single-crystal X-ray diffraction (SC-XRD) reveals that substitution on the indenyl ring significantly increases the dihedral angles between the indenyl planes and adjacent functional groups (often expanding from 10–12° to 28–34°), directly impacting the "bite angle" of the catalyst[2].

Solid-State Packing and Space Groups

Recent crystallographic depositions highlight the structural diversity of these derivatives. For instance, functionalized 4-methylindene derivatives (such as compound 3aa, CCDC 2363760) and related silylboronate indene complexes (CCDC 2065394) predominantly crystallize in monoclinic space groups (e.g., P21​/c )[3],[4]. The packing is largely governed by π−π stacking of the electron-rich indenyl cores, while the 4-methyl group prevents overly dense face-to-face stacking, often inducing a slip-stacked crystallographic arrangement.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the synthesis and crystallographic characterization of 4-methyl-1H-indene derivatives must follow a self-validating workflow. Every step must contain a diagnostic checkpoint to prevent the propagation of errors.

Protocol 1: Synthesis and Isolation of 4-Methyl-1H-indene

This protocol utilizes a sequential transition-metal-catalyzed ring-closing metathesis (RCM) approach[5].

  • Reaction Setup: Charge a flame-dried Schlenk flask with the ortho-substituted diene precursor (e.g., 0.872 mmol) and anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Addition: Add 1.7 mol % of a Ruthenium-based nitro-Hoveyda catalyst.

    • Causality: The nitro-Hoveyda catalyst is chosen over standard Grubbs catalysts due to its accelerated initiation rate, which is critical for overcoming the steric hindrance of the adjacent methyl group during cyclization[2].

  • Cyclization: Stir the mixture at room temperature for 1 hour.

  • Purification: Concentrate the mixture in vacuo and purify via flash column chromatography using 100% hexane as the eluent to yield the yellow oil product (6b)[5].

  • Self-Validation Checkpoint (NMR): Before proceeding to crystallization or metalation, acquire a 1 H NMR spectrum (400 MHz, CDCl 3​ ). The protocol is validated only if a sharp singlet integrating to 3H appears at exactly δ 2.49 ppm, corresponding to the 4-methyl protons[5]. Any deviation indicates incomplete cyclization or olefin isomerization.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
  • Crystal Growth: Dissolve the purified 4-methylindene derivative (or its corresponding metal complex) in a minimal amount of CH 2​ Cl 2​ . Carefully layer HPLC-grade Methanol (MeOH) on top of the solution.

    • Causality: Using a binary solvent system for slow diffusion lowers the nucleation rate compared to rapid evaporation. This controlled thermodynamic environment prevents the formation of twinned crystals, yielding pristine single crystals suitable for high-resolution X-ray analysis[4].

  • Mounting and Data Collection: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a diffractometer equipped with a Mo K α radiation source ( λ=0.71075 Å). Cool the crystal to 113 ± 2 K using a liquid nitrogen cryostream[3].

    • Causality: Cryogenic cooling is mandatory. It minimizes the thermal atomic vibrations (Debye-Waller factors), thereby enhancing the intensity of high-angle diffraction spots. This is critical for accurately resolving the positions of the hydrogen atoms on the 4-methyl group.

  • Self-Validation Checkpoint (Refinement): Solve the structure using direct methods (SHELXT) and refine using least-squares minimization (SHELXL). The structure is validated if the final R1​ value is <0.05 and the Goodness-of-Fit (S) is approximately 1.0.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from ligand synthesis to the extraction of structure-activity relationships (SAR) based on crystallographic data.

G N1 Ligand Synthesis (4-Methyl-1H-indene) N2 Metal Complexation (Zr/Ti Coordination) N1->N2 n-BuLi Deprotonation N3 Crystallization (Slow Diffusion) N2->N3 Isolation & Purification N4 SC-XRD Analysis (113 K Data Collection) N3->N4 Single Crystal Selection N5 Structural Refinement (SHELXT/SHELXL) N4->N5 Phase Problem Solution N6 SAR Determination (Catalyst Stereoselectivity) N5->N6 Dihedral/Bite Angle Extraction

Fig 1: Workflow for the synthesis and crystallographic analysis of 4-methylindene metal complexes.

Quantitative Data Summaries

The following table consolidates the critical quantitative parameters required to validate the synthesis and crystallographic structure of 4-methyl-1H-indene derivatives.

Table 1: Quantitative NMR and Crystallographic Parameters

ParameterValue / DescriptionAnalytical Purpose
1 H NMR (4-Methyl group) δ 2.49 ppm (singlet, 3H)Validates bulk purity and regiochemistry prior to crystallization[5].
Data Collection Temp 113 ± 2 KMinimizes thermal atomic vibrations for high-resolution mapping[3].
X-ray Wavelength 0.71075 Å (Mo K α )Provides sufficient resolution for small organic/organometallic unit cells[3].
CCDC Deposition (3aa) 2363760Open-access structural verification of 4-methylindene derivatives[4].
CCDC Deposition (Silylboronate) 2065394Confirms monoclinic space group packing and unit cell dimensions[3].
Biindene Complexation Yield 29–45%Benchmark yield for Pd-catalyzed coupling of indenylzinc complexes[1].

References

  • Source: osaka-u.ac.
  • Title: Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Synthesis of Biindene Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions Source: Organic Letters - ACS Publications URL
  • Title: Synthesis, Structures, and Catalytic Reactions of Ring-Substituted Titanium(IV)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Synthesis of 4-Methyl-1H-indene from a Substituted Toluene Precursor

Abstract Substituted indenes are crucial molecular scaffolds in medicinal chemistry and materials science, notably serving as ligands for high-performance metallocene polymerization catalysts.[1][2] This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted indenes are crucial molecular scaffolds in medicinal chemistry and materials science, notably serving as ligands for high-performance metallocene polymerization catalysts.[1][2] This guide provides a detailed, three-step synthetic pathway to 4-Methyl-1H-indene, starting from the commercially available precursor, 3-(m-tolyl)propanoic acid. The synthesis proceeds through the formation of a key intermediate, 4-Methyl-1-indanone, via an intramolecular Friedel-Crafts acylation. Subsequent reduction of the indanone to the corresponding indanol, followed by acid-catalyzed dehydration, affords the target compound. This document offers comprehensive, step-by-step protocols, mechanistic insights, purification techniques, and troubleshooting advice tailored for researchers in organic synthesis and drug development.

Introduction: The Significance of the Indene Scaffold

The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged structure in chemistry. Its derivatives are integral to numerous pharmaceuticals and biologically active compounds.[3][4] Furthermore, in the field of polymer chemistry, strategically substituted indenes are indispensable as precursors to ansa-metallocene catalysts used in the stereospecific polymerization of olefins like polypropylene.[2] The synthesis of 4-Methyl-1H-indene is of particular interest as its substitution pattern directly influences the electronic and steric properties of the resulting catalyst, thereby controlling polymer properties such as molecular weight and isotacticity.[2]

The following protocol details a robust and scalable laboratory synthesis of 4-Methyl-1H-indene. The chosen pathway emphasizes the use of common reagents and standard laboratory techniques, making it accessible and reproducible.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, starting from 3-(m-tolyl)propanoic acid. Each stage involves a principal reaction, followed by workup and purification to isolate the intermediate product before proceeding to the next step.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction cluster_2 Stage 3: Dehydration A 3-(m-tolyl)propanoic acid B 4-Methyl-1-indanone A->B  Polyphosphoric Acid (PPA)  Heat C 4-Methyl-1-indanone D 4-Methyl-2,3-dihydro-1H-inden-1-ol C->D  Sodium Borohydride (NaBH4)  Methanol (MeOH) E 4-Methyl-2,3-dihydro-1H-inden-1-ol F 4-Methyl-1H-indene E->F  p-Toluenesulfonic Acid (p-TsOH)  Toluene, Heat

Figure 2: Simplified mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-Methyl-1-indanone
  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 100 g of polyphosphoric acid (PPA).

  • Reaction Initiation: Begin stirring the PPA and heat to approximately 60-70 °C to reduce its viscosity. Once mobile, slowly add 10.0 g of 3-(m-tolyl)propanoic acid in portions over 15 minutes.

  • Reaction Conditions: After the addition is complete, increase the temperature to 90-100 °C. Maintain the reaction at this temperature with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up and Quenching: After completion, cool the reaction mixture to room temperature, at which point it will become a thick, glassy solid. Carefully and slowly pour the mixture onto 500 g of crushed ice in a large beaker with constant stirring. This quenching step is highly exothermic.

  • Extraction: Once all the ice has melted and the PPA has dissolved, transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), 5% aqueous sodium bicarbonate solution until effervescence ceases (2 x 100 mL), and finally with brine (100 mL). [5]7. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from methanol or ethanol to yield pure 4-Methyl-1-indanone as a crystalline solid. [5]If isomeric impurities are present, column chromatography on silica gel may be necessary. [6]

Stage 2: Reduction of 4-Methyl-1-indanone to the Indanol

Principle and Mechanism

This step involves the reduction of the carbonyl group of the indanone to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild and selective reducing agent that does not affect the aromatic ring or other functional groups under these conditions. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. A subsequent work-up with a protic source (in this case, the methanol solvent and added water) protonates the resulting alkoxide to give the alcohol.

Experimental Protocol: Synthesis of 4-Methyl-2,3-dihydro-1H-inden-1-ol
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the purified 4-Methyl-1-indanone (e.g., 8.0 g) in 100 mL of methanol with stirring.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) in small portions over 30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding 50 mL of water. Most of the methanol can be removed via rotary evaporation.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which is often used in the next step without further purification.

Stage 3: Dehydration to 4-Methyl-1H-indene

Principle and Mechanism

The final step is an acid-catalyzed dehydration of the secondary alcohol to form the target alkene, 4-Methyl-1H-indene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is used. The reaction proceeds via an E1 mechanism where the acid protonates the hydroxyl group, converting it into a good leaving group (water). Loss of water generates a secondary benzylic carbocation, which is stabilized by the adjacent aromatic ring. A base (e.g., water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, forming the double bond of the indene ring.

Experimental Protocol: Synthesis of 4-Methyl-1H-indene
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 4-Methyl-2,3-dihydro-1H-inden-1-ol from the previous step, 100 mL of toluene, and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.1 equivalents).

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will be removed from the reaction azeotropically with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

  • Purification: The final product, 4-Methyl-1H-indene, is a liquid and should be purified by vacuum distillation to remove any non-volatile impurities and obtain the pure product.

Quantitative Data Summary

StepStarting MaterialReagent(s)ProductM.W. ( g/mol )Typical Yield
13-(m-tolyl)propanoic acidPolyphosphoric Acid4-Methyl-1-indanone146.1980-90%
24-Methyl-1-indanoneSodium Borohydride4-Methyl-2,3-dihydro-1H-inden-1-ol148.20>95% (crude)
34-Methyl-2,3-dihydro-1H-inden-1-olp-Toluenesulfonic Acid4-Methyl-1H-indene130.1985-95%

Troubleshooting and Purity Assessment

  • Issue: Low yield in Stage 1.

    • Cause: Incomplete reaction or insufficient PPA.

    • Solution: Ensure vigorous stirring and a reaction temperature of at least 90 °C. The PPA should be in large excess to act as the solvent. [5]* Issue: Presence of a regioisomer (6-methyl-1-indanone).

    • Cause: The Friedel-Crafts cyclization can have minor side products. The 4-methyl isomer is a solid, while the 6-methyl isomer is often an oil, which can depress the melting point. [6] * Solution: Recrystallization is highly effective for separating the crystalline 4-methyl product from oily impurities. [6]For complete separation, column chromatography is recommended.

  • Purity Assessment: Final product purity should be confirmed using ¹H NMR, ¹³C NMR, and GC-MS to verify the structure and identify any residual impurities. The NIST WebBook provides reference data for 4-Methyl-1H-indene. [7]

References

  • Eom, D., Park, S., Park, Y., Ryu, T., & Lee, P. H. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Letters, 14(21), 5392–5395. [Link]

  • Beilstein Archives. (n.d.). Synthesis of multi-substituted indene derivatives from aryl, vinyl, and alkyl/aryl carbinols. Beilstein Archives. [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Organic Chemistry Portal. [Link]

  • Barluenga, J., Tomás-Gamasa, M., & Aznar, F. (2008). Synthesis of Indene Derivatives via Electrophilic Cyclization. Organic Letters, 10(24), 5645–5648. [Link]

  • Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. [Link]

  • Rinaldi, A., Scarpi, D., & Occhiato, E. G. (2019). Recent Advances in the Synthesis of Indenes. European Journal of Organic Chemistry, 2019(44), 7319-7339. [Link]

  • ACS Publications. (2024). Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC. [Link]

  • ACS Publications. (2024). Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese. ACS Publications. [Link]

  • Cobalt(III)-Carbene Radical Approach to Substituted 1H-Indenes. (n.d.). [Link]

  • Al-Sultani, S. H., et al. (2025). Investigation of toluene alkylation with hept-1-ene over fresh and modified h-beta catalysts according to apparent activation en. White Rose Research Online. [Link]

  • Semantic Scholar. (2016). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (n.d.). A general iron-catalyzed highly selective mono- and bis-alkylation of indene using primary and secondary alcohols. Chemical Communications. [Link]

  • R Discovery. (n.d.). Synthesis Of Indenes Research Articles. R Discovery. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. The Royal Society of Chemistry. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Indene, 4-chloro-2,3-dihydro-7-methyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
  • Semantic Scholar. (2018). Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions. Semantic Scholar. [Link]

  • Cheméo. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. Cheméo. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-methyl-1H-indene. NIST WebBook. [Link]

  • ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. PMC. [Link]

Sources

Application

Application Note: Regioselective Functionalization Strategies for 4-Methyl-1H-indene in Advanced Scaffold Synthesis

Introduction and Mechanistic Rationale 4-Methyl-1H-indene is a privileged bicyclic scaffold widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. The molecule possesses three disti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

4-Methyl-1H-indene is a privileged bicyclic scaffold widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. The molecule possesses three distinct, highly reactive sites for functionalization:

  • C1 (Allylic/Benzylic sp³ carbon): Prone to radical-mediated and transition-metal-catalyzed allylic C–H activation.

  • C2 & C3 (Vinylic sp² carbons): Susceptible to electrophilic addition, direct C–H functionalization, and cross-coupling.

The Causality of Regioselectivity: The defining feature of 4-methyl-1H-indene is the methyl group located at the C4 position, directly adjacent to the C3a bridgehead carbon. This strategic positioning creates a profound steric shield over the C3 vinylic position. Consequently, when utilizing bulky transition-metal catalysts (e.g., Palladium or Rhodium), the functionalization is strongly biased toward the C2 position to minimize steric clashes[1, 3]. Conversely, the C1 position remains sterically accessible and electronically activated (due to its dual allylic and benzylic nature), making it the optimal site for single-electron transfer (SET) and metallaphotoredox functionalizations [2, 4].

Quantitative Data: Regioselectivity Profiles

The table below summarizes the expected regioselectivity and yield ranges based on the chosen catalytic methodology.

Functionalization SiteReagents / Catalyst SystemRegioselectivity (C1 : C2 : C3)Yield RangeMechanistic Pathway
C2 (Vinylic) Pd(OAc)₂, Ar-I, Ag₂CO₃, P(t-Bu)₃<1 : 95 : 575–85%Carbopalladation / C–H Activation
C1 (Allylic) Ir(ppy)₃, NiCl₂·glyme, R-Br, Blue LED98 : <1 : <180–92%Metallaphotoredox / Radical Capture
C2/C3 (Epoxidation) Jacobsen's Catalyst, NaOClN/A (C2-C3 Epoxide)88–95%Electrophilic Oxygen Transfer
C3 (Vinylic) Rh(III) / Directing Group (if installed)<1 : 5 : 95 60–70%Directed C–H Activation

Experimental Protocols: Self-Validating Workflows

To ensure high reproducibility, the following protocols are designed as self-validating systems . In-process analytical checks are embedded to confirm causality and verify regiochemistry before proceeding to subsequent steps.

Protocol A: Palladium-Catalyzed Regioselective C2-H Arylation

This protocol leverages the steric bulk of the 4-methyl group to direct palladium-catalyzed arylation exclusively to the C2 position, as supported by multi-component palladium strategies [3].

Materials:

  • 4-Methyl-1H-indene (1.0 equiv, 0.5 mmol)

  • Aryl Iodide (1.2 equiv, 0.6 mmol)

  • Pd(OAc)₂ (5 mol%)

  • P(t-Bu)₃ ligand (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂, P(t-Bu)₃, and Ag₂CO₃. Causality: The bulky P(t-Bu)₃ ligand is critical; its large cone angle exacerbates the steric repulsion from the 4-methyl group, completely shutting down C3 insertion.

  • Substrate Addition: Add anhydrous DMF, followed by the Aryl Iodide and 4-Methyl-1H-indene.

  • Thermal Execution: Stir the mixture at 110 °C for 12 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting indene (Hexanes/EtOAc 9:1). The C2-arylated product will appear as a distinct, UV-active spot with a lower Rf​ value.

  • Quenching & Extraction: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a Celite pad to remove silver salts. Wash the filtrate with brine (3 × 10 mL), dry over MgSO₄, and concentrate in vacuo.

  • Quality Control & Regiochemical Validation (¹H NMR): Analyze the crude mixture. Self-Validation: The disappearance of the C2 vinylic proton (~6.5 ppm) and the retention/downfield shift of the C3 proton (~6.8 ppm to ~7.1 ppm) definitively confirms C2-regioselectivity.

Protocol B: Metallaphotoredox-Catalyzed Allylic C1-H Alkylation

This protocol utilizes visible-light photoredox catalysis combined with nickel cross-coupling to selectively functionalize the C1 position without over-oxidizing the indene core [2].

Materials:

  • 4-Methyl-1H-indene (1.0 equiv, 0.5 mmol)

  • Alkyl Bromide (1.5 equiv, 0.75 mmol)

  • Ir(ppy)₃ photocatalyst (2 mol%)

  • NiCl₂·glyme (5 mol%) / dtbbpy (5 mol%)

  • K₂HPO₄ (2.0 equiv)

  • Anhydrous DMA (5.0 mL)

Step-by-Step Methodology:

  • Dual-Catalyst Loading: In a transparent vial equipped with a stir bar, add Ir(ppy)₃, NiCl₂·glyme, dtbbpy, and K₂HPO₄.

  • Reagent Introduction: Add 4-Methyl-1H-indene and the Alkyl Bromide dissolved in sparged DMA. Causality: Degassing is mandatory to prevent singlet oxygen formation, which would otherwise rapidly epoxidize the C2-C3 double bond.

  • Photochemical Execution: Irradiate the vial with 440 nm Blue LEDs at room temperature for 16 hours. Causality: The Ir(III) catalyst selectively abstracts a hydrogen atom from C1 due to its exceptionally low Bond Dissociation Energy (BDE ~80 kcal/mol), generating a stable allylic radical.

  • Quenching & Purification: Dilute with water and extract with diethyl ether (3 × 15 mL). Purify via silica gel flash chromatography.

  • Quality Control & Regiochemical Validation (¹H NMR): Self-Validation: The characteristic C1 methylene doublet (~3.3 ppm) will integrate to 1H (shifting to ~4.0 ppm as a multiplet), while the C2 and C3 vinylic protons (~6.5 and 6.8 ppm) remain entirely intact.

Visualizations

Mechanistic Pathway

MechanisticPathway A 4-Methyl-1H-indene C C1-Allylic Radical A->C HAT / Oxidation B Photocatalyst B->C SET D Ni-Catalytic Cycle C->D Radical Capture E C1-Alkylated Product D->E Reductive Elimination

Caption: Mechanistic pathway of metallaphotoredox C1-H functionalization.

Experimental Workflow

Workflow Step1 Step 1: Substrate Prep Dry 4-Methyl-1H-indene Step2 Step 2: Catalyst Loading Add Pd/Ir/Ni Catalysts Step1->Step2 Step3 Step 3: Reaction Execution Controlled Temp / Light Step2->Step3 Step4 Step 4: Quenching Brine Wash & Extraction Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Caption: Experimental workflow for the regioselective functionalization of indene scaffolds.

References

  • Synthesis (2008).
  • Chemical Communications (2021).
  • ACS Catalysis (2022).
  • ACS Publications (2021).
Method

Application Note: Utilizing 4-Methylindenyl Ligands in Zirconocene-Catalyzed Olefin Polymerization

Introduction & Rationale In the development of single-site metallocene catalysts for olefin polymerization, balancing catalytic activity, polymer molecular weight ( Mw​ ), and stereoselectivity remains a primary challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In the development of single-site metallocene catalysts for olefin polymerization, balancing catalytic activity, polymer molecular weight ( Mw​ ), and stereoselectivity remains a primary challenge. The evolution of C2-symmetric ansa-zirconocenes has provided a highly tunable platform for isotactic polypropylene (iPP) production. Among the most critical breakthroughs in ligand architecture is the incorporation of substituents at the 4-position of the indenyl ring (e.g., 4-methylindenyl or 4-phenylindenyl).

This application note details the mechanistic rationale, synthesis workflows, and polymerization protocols for utilizing 4-substituted indenyl ligands to achieve high-performance, commercial-grade iPP.

Mechanistic Insights: The Causality of Ligand Design

In metallocene catalysis, the physical framework of the ligand directly dictates the stereochemical outcome of monomer insertion. The transition from simple bis(indenyl) systems to 2,4-disubstituted indenyl systems relies on two distinct structural effects:

The 4-Position "Steric Wall"

Unsubstituted indenyl ligands allow the growing polymer chain excessive conformational freedom. This mobility frequently leads to chain-termination reactions—primarily β -hydrogen elimination to the incoming monomer. By introducing a methyl or phenyl group at the 4-position, a rigid "steric wall" is created. This bulk forces the growing polymer chain into a highly defined orientation that favors the primary (1,2) insertion of propylene while physically blocking the transition state required for bimolecular β -H transfer[1]. Consequently, the molecular weight ( Mw​ ) and the melting temperature ( Tm​ ) of the resulting polymer increase dramatically.

The 2-Position Synergy

While 4-substitution increases molecular weight, it can depress overall catalytic activity if used in isolation due to increased steric crowding at the active center. Introducing a methyl group at the 2-position suppresses 2,1-misinsertions (regioerrors) that would otherwise create dormant catalytic sites. The synergistic combination of 2-methyl and 4-aryl/alkyl substitutions—such as in rac-dimethylsilylbis(2-methyl-4-phenylindenyl)zirconium dichloride—yields exceptional activity alongside highly isotactic PP [2].

Quantitative Performance Data

The table below summarizes the profound impact of indenyl substitution patterns on propylene polymerization performance, demonstrating the self-validating nature of the 2,4-substitution strategy.

Catalyst PrecursorSubstituent ProfileActivity (kg PP / g Zr·h) Mw​ ( ×103 g/mol ) Tm​ (°C)
rac- Me2​Si(Ind)2​ZrCl2​ Unsubstituted4036137
rac- Me2​Si(2−MeInd)2​ZrCl2​ 2-Methyl99195145
rac- Me2​Si(2−Me−4−MeInd)2​ZrCl2​ 2,4-Dimethyl150350150
rac- Me2​Si(2−Me−4−PhInd)2​ZrCl2​ 2-Methyl-4-Phenyl750730153

Data reflects generalized trends for polymerizations conducted at 70 °C in liquid propylene[1].

Experimental Protocols

Protocol A: Synthesis of the Metallocene Precursor

Target: rac-Dimethylsilylbis(2-methyl-4-phenylindenyl)zirconium dichloride

  • Ligand Deprotonation: In a Schlenk flask under an inert argon atmosphere, dissolve 2-methyl-4-phenylindene in dry diethyl ether. Cool to -78 °C and add 1.0 equivalent of n-butyllithium (n-BuLi) dropwise.

    • Causality: Maintaining a strict -78 °C environment prevents unwanted side reactions and ether cleavage during the highly exothermic lithiation step.

  • Silylation: Add 0.5 equivalents of dimethyldichlorosilane ( Me2​SiCl2​ ) to the lithium indenide solution. Allow to warm to room temperature and stir for 12 hours. Extract with water/ether, dry the organic phase, and evaporate to yield the bridged ligand Me2​Si(2−Me−4−PhInd)2​ .

  • Double Deprotonation: Dissolve the bridged ligand in dry tetrahydrofuran (THF), cool to -78 °C, and add 2.0 equivalents of n-BuLi. Stir for 4 hours at room temperature to form the dianion.

  • Metallation: Add the dianion solution dropwise to a suspension of ZrCl4​ in toluene at -78 °C. Allow to warm to room temperature and stir overnight.

  • Isomer Separation (Critical Step): Filter the resulting suspension to remove LiCl. Concentrate the filtrate and induce crystallization by adding cold dichloromethane.

    • Causality: The metallation reaction produces a mixture of racemic (rac) and meso isomers. The meso isomer yields amorphous, atactic polypropylene. Fractional crystallization selectively precipitates the highly active, stereoselective rac isomer, ensuring the catalyst is self-validating for isotactic production.

Protocol B: Propylene Polymerization via MAO Activation
  • Reactor Preparation: Bake a 1-liter stainless steel autoclave at 120 °C under vacuum for 2 hours, then backfill with dry nitrogen.

    • Causality: Metallocenes and methylaluminoxane (MAO) are extremely sensitive to moisture and oxygen; rigorous exclusion is mandatory to prevent premature catalyst deactivation.

  • Scavenging and Activation: Introduce 500 mL of dry toluene and 5.0 mL of a 10 wt% MAO solution in toluene into the reactor.

    • Causality: MAO serves a dual purpose: it alkylates the zirconocene dichloride to form the active methyl cation and acts as a scavenger for any residual impurities in the solvent.

  • Monomer Saturation: Introduce liquid propylene to reach a pressure of 5 bar and heat the reactor to 70 °C.

  • Catalyst Injection: Dissolve 1.0 mg of the pure rac-metallocene precursor in 1.0 mL of MAO solution. Inject this active complex into the reactor under pressure.

  • Polymerization: Maintain the temperature at 70 °C and pressure at 5 bar for 60 minutes, feeding propylene on demand.

  • Termination and Recovery: Vent the unreacted propylene. Quench the reaction mixture by pouring it into a 10% HCl in methanol solution.

    • Causality: Acidified methanol completely destroys the active metal center and dissolves aluminum residues, ensuring the recovered polymer is free of catalytic ash and preventing post-reactor degradation. Filter, wash with pure methanol, and dry the polymer in a vacuum oven at 80 °C.

Visualizations

Synthesis A 2-Methyl-4-phenylindene (Starting Material) B Deprotonation (+ n-BuLi, -78°C) A->B C Lithium Indenide Intermediate B->C D Silylation (+ 0.5 eq Me2SiCl2) C->D E Bridged Ligand Me2Si(2-Me-4-PhInd)2 D->E F Double Deprotonation (+ 2 eq n-BuLi) E->F G Dianion Intermediate F->G H Metalation (+ ZrCl4, Toluene) G->H I Metallocene Mixture (rac + meso) H->I J Fractional Crystallization (Toluene/Dichloromethane) I->J K Pure rac-Metallocene (Active Precursor) J->K

Workflow for the synthesis and isolation of rac-metallocene catalysts.

Mechanism A Precursor L2ZrCl2 B MAO Activation (Methylation) A->B C Active Cation [L2ZrMe]+ B->C D Propylene Coordination C->D E Migratory Insertion D->E E->D Chain Growth F Isotactic Polypropylene E->F G Chain Transfer (Suppressed) E->G β-H Elimination

Catalytic cycle of propylene polymerization highlighting suppressed chain transfer.

References

1.[1] Title: The Influence of Aromatic Substituents on the Polymerization Behavior of Bridged Zirconocene Catalysts. Source: American Chemical Society (Organometallics, 1994, 13(3), 954–963). URL: [Link]

2.[2] Title: Selectivity in Propene Polymerization with Metallocene Catalysts. Source: American Chemical Society (Chemical Reviews, 2000, 100(4), 1253–1345). URL: [Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies Utilizing 4-Methyl-1H-indene Precursors

Introduction & Mechanistic Rationale Substituted indenes, specifically 4-methyl-1H-indene and its derivatives, are highly privileged scaffolds in the development of ansa-metallocene catalysts for olefin polymerization an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Substituted indenes, specifically 4-methyl-1H-indene and its derivatives, are highly privileged scaffolds in the development of ansa-metallocene catalysts for olefin polymerization and as core pharmacophores in drug discovery 1[1]. However, deploying 4-methyl-1H-indene in transition-metal-catalyzed cross-coupling reactions presents distinct chemoselectivity challenges. The C4-methyl group imparts significant steric hindrance, and the allylic double bond is prone to rapid, unwanted olefinic isomerization under thermal catalytic conditions 2[2].

Recent methodologies have unlocked two primary pathways to functionalize these systems: direct Suzuki-Miyaura cross-coupling of halo-indenes[1], and Pd-catalyzed alkene difunctionalization (Heck-type nucleopalladation) 3[3]. By carefully tuning the ligand environment and base, chemists can suppress unwanted olefinic isomerization and direct the precise insertion pathway.

Mechanistic Pathway: Pd-Catalyzed Difunctionalization

In the alkene difunctionalization of 4-methyl-1H-indene, the active Pd(0) catalyst undergoes oxidative addition with an aryl triflate. The 4-methyl-1H-indene then coordinates to the electrophilic Pd(II) center. Crucially, instead of standard β -hydride elimination, an indenyl anion attacks the coordinated alkene (nucleopalladation), forming an alkyl-Pd(II) intermediate that reductively eliminates to form complex biindene architectures[3].

G Pd0 Pd(0) Active Catalyst (e.g., Pd-BrettPhos) OxAdd Oxidative Addition (Aryl Triflate) Pd0->OxAdd Ar-OTf Addition Coord Alkene Coordination (4-Methyl-1H-indene) OxAdd->Coord Pd(II) Intermediate NuPallad Nucleopalladation (Indenyl Anion) Coord->NuPallad Base / Nucleophile RedElim Reductive Elimination (Biindene Product) NuPallad->RedElim Alkyl-Pd(II) Species RedElim->Pd0 Product Release

Catalytic cycle for the Pd-catalyzed alkene difunctionalization of 4-Methyl-1H-indene.

Reaction Optimization & Quantitative Data

The choice of base and ligand dictates the reaction's success by controlling the transmetalation/nucleopalladation rates versus side-reaction isomerization.

SubstrateCoupling PartnerCatalyst SystemBase / SolventYield (%)Ref
4-Bromo-2-methyl-1H-indeneMesitylboronic acidPd(PtBu3)2 (5 mol%)K3PO4 / Toluene (110 °C)42%[1]
4-Bromo-2-methyl-1H-indenep-Tolylboronic acidPd(PPh3)4 (5 mol%)Na2CO3 / DME-H2O (80 °C)>80%[1]
4-Methyl-1H-indene2-Allylphenyl triflatePd(CH3CN)2Cl2 + BrettPhosCs2CO3 / Dioxane (100 °C)65-75%[3]
5,6-Dimethyl-1H-indene3-Pyridyl bromidePd-XPhosKOPh / Toluene (100 °C)84%[2]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Sterically Hindered Halo-Indenes

Objective : Synthesize sterically crowded arylindenes (e.g., coupling 4-bromo-2-methyl-1H-indene with mesitylboronic acid). Causality & Design : Standard phosphine-free Pd catalysis fails for tetra-ortho-substituted biphenyl/indene fragments. The bulky P(tBu)3 ligand is strictly required to accelerate the final reductive elimination step, overcoming the high steric barrier1[1].

Step-by-Step Methodology :

  • Preparation : In a nitrogen-filled glovebox, charge a Schlenk tube with 4-bromo-2-methyl-1H-indene (1.0 equiv) and mesitylboronic acid (1.5 equiv).

  • Catalyst Loading : Add Pd(P(tBu)3)2 (5 mol%) and an excess of anhydrous K3PO4 (3.0 equiv). Causality: Anhydrous K3PO4 provides the optimal basicity to drive transmetalation without promoting aqueous hydrolysis of the boronic acid at high temperatures[1].

  • Reaction : Dissolve the mixture in anhydrous toluene (0.2 M). Seal the tube, remove from the glovebox, and heat at 110 °C for 18 hours.

  • Self-Validation (QC) : Monitor the reaction via GC-MS. The disappearance of the 4-bromo-2-methyl-1H-indene mass peak (m/z ~209) and the appearance of the product (m/z ~248) validates completion. If homocoupling of the boronic acid is observed, rigorously deoxygenate the toluene in future runs.

Protocol B: Pd-Catalyzed Alkene Difunctionalization

Objective : Synthesize biindene derivatives directly from 4-methyl-1H-indene and 2-allylphenyl triflate. Causality & Design : The use of BrettPhos is critical. Its extreme steric bulk and electron-rich nature prevent premature β -hydride elimination of the alkyl-Pd(II) intermediate, funneling the reaction exclusively down the nucleopalladation/reductive elimination pathway3[3].

Step-by-Step Methodology :

  • Precatalyst Activation : Combine Pd(CH3CN)2Cl2 (5 mol%) and BrettPhos (5 mol%) in anhydrous dioxane. Stir for 10 minutes to ensure the reduction to the active BrettPhos-ligated Pd(0) complex[3].

  • Reagent Addition : Add 2-allylphenyl triflate (1.0 equiv), 4-methyl-1H-indene (1.5 equiv), and Cs2CO3 (2.0 equiv).

  • Reaction : Heat the mixture to 100 °C under an inert atmosphere for 12-16 hours.

  • Self-Validation (QC) : Isolate an aliquot and perform ^1^H NMR. The allylic protons of unreacted 4-methyl-1H-indene typically appear as a multiplet around 3.44 ppm 4[4]. A complete shift of these signals indicates successful difunctionalization. Furthermore, check for the C4-methyl singlet (~2.49 ppm) to ensure the indene core remains intact and hasn't undergone thermal degradation[4].

References

  • Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes.Organometallics - ACS Publications.
  • Synthesis of Biindene Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions.Organic Letters - ACS Publications.
  • Regioselective Heck Reactions of Indene: A Switch of Regioselectivity by the Phenolate Ligand.ACS Catalysis - ACS Publications.
  • Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis.The Journal of Organic Chemistry - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of 4-Methyl-1H-indene via Column Chromatography

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Methyl-1H-indene. As a substituted indene, this molecule presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Methyl-1H-indene. As a substituted indene, this molecule presents unique challenges and opportunities in its isolation. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful and efficient purification of this compound using silica gel column chromatography.

Core Principles of 4-Methyl-1H-indene Purification

4-Methyl-1H-indene is a non-polar aromatic hydrocarbon.[1][2] Its purification via column chromatography is governed by its weak interaction with the polar stationary phase (silica gel) and its high solubility in non-polar mobile phases. The primary goal is to select a solvent system that allows the 4-Methyl-1H-indene to move down the column at an appropriate rate (typically aiming for an Rf of 0.25-0.35 on TLC) while retaining more polar impurities at the top of the column or eluting non-polar impurities at a significantly different rate.

The acidic nature of the protons on the C1 carbon of the indene ring can sometimes lead to interactions with the silica gel, potentially causing streaking or decomposition, although this is less pronounced than in more functionalized molecules.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of 4-Methyl-1H-indene in a direct question-and-answer format.

Question 1: My 4-Methyl-1H-indene is not eluting from the column, even after I've passed a large volume of my hexane/ethyl acetate mobile phase through it. What's wrong?

Answer: This is a common issue that typically points to a mobile phase with insufficient polarity or, less commonly, to compound decomposition on the silica.

  • Causality: Silica gel is a highly polar stationary phase. For a non-polar compound like 4-Methyl-1H-indene to move, the mobile phase must have enough polarity to displace it from the silica surface. If your mobile phase is too non-polar (e.g., 100% hexane), the compound will remain strongly adsorbed at the top of the column.

  • Troubleshooting Steps:

    • Confirm Rf via TLC: Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC). For your target compound, you should aim for an Rf value between 0.25 and 0.35. If your TLC shows the spot remaining at the baseline, your solvent is not polar enough.

    • Gradually Increase Polarity: If the column is already running, you can begin to incrementally increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. Increase from 1% ethyl acetate to 2%, then 3%, and so on, collecting fractions and monitoring with TLC.

    • "Flush" the Column: If a gradual increase doesn't work, you can attempt to "flush" the column with a much more polar solvent, such as 20-30% ethyl acetate in hexane, to elute all adsorbed compounds.[4] While this will likely co-elute your product with any other adsorbed impurities, it will confirm if the product was indeed on the column. The resulting mixture can then be concentrated and repurified using a properly optimized solvent system.

Question 2: I'm seeing poor separation between my 4-Methyl-1H-indene and a closely-related impurity. The spots are too close on the TLC plate and overlap in the column fractions.

Answer: Achieving separation between compounds with similar polarities is the primary challenge of chromatography. This issue stems from an improperly optimized mobile phase or incorrect column parameters.

  • Causality: The selectivity of the separation is determined by the differential partitioning of the analyte and impurity between the stationary and mobile phases. If the mobile phase is too polar (too "strong"), it will move both compounds down the column too quickly and too closely together, resulting in poor resolution.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: The most effective solution is to decrease the percentage of the polar solvent. For instance, if you are using 5% ethyl acetate in hexane, try a 2% or 3% mixture. This will cause all compounds to elute more slowly, increasing the separation distance (and volume) between them.

    • Consider an Alternative Solvent System: Sometimes, changing the nature of the polar solvent can affect selectivity. Instead of ethyl acetate, you might try diethyl ether or a mixture of toluene in hexane. Toluene can introduce π-π interactions which may help separate aromatic compounds.

    • Optimize Column Dimensions: A longer and narrower column provides more surface area for interactions, which can improve the separation of closely eluting compounds. However, this will also increase the run time and the volume of solvent required.

    • Check for Overloading: Loading too much crude material onto the column is a common cause of poor separation.[4] The bands will broaden significantly and overlap. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common column chromatography issues.

TroubleshootingWorkflow start Problem Identified no_elution Product Not Eluting start->no_elution poor_separation Poor Separation start->poor_separation streaking Streaking / Tailing Bands start->streaking low_yield Low Yield start->low_yield cause_no_elution1 Mobile Phase Too Non-Polar no_elution->cause_no_elution1 Possible Cause cause_no_elution2 Compound Decomposition no_elution->cause_no_elution2 Possible Cause cause_poor_sep1 Mobile Phase Too Polar poor_separation->cause_poor_sep1 Possible Cause cause_poor_sep2 Column Overloaded poor_separation->cause_poor_sep2 Possible Cause cause_poor_sep3 Poor Column Packing poor_separation->cause_poor_sep3 Possible Cause cause_streaking1 Sample Too Concentrated streaking->cause_streaking1 Possible Cause cause_streaking2 Acidic Impurities Present streaking->cause_streaking2 Possible Cause cause_low_yield1 Irreversible Adsorption low_yield->cause_low_yield1 Possible Cause cause_low_yield2 Co-elution with Impurity low_yield->cause_low_yield2 Possible Cause sol_increase_polarity Solution: Gradually Increase Mobile Phase Polarity cause_no_elution1->sol_increase_polarity sol_check_stability Solution: Test Stability on Silica TLC Plate cause_no_elution2->sol_check_stability sol_decrease_polarity Solution: Decrease Mobile Phase Polarity cause_poor_sep1->sol_decrease_polarity sol_reduce_load Solution: Reduce Sample Load (1-2% of Silica Weight) cause_poor_sep2->sol_reduce_load sol_repack Solution: Repack Column Carefully cause_poor_sep3->sol_repack sol_dilute_sample Solution: Use Dry Loading or Dilute Loading Solution cause_streaking1->sol_dilute_sample sol_add_base Solution: Add 0.1% Triethylamine to Mobile Phase cause_streaking2->sol_add_base sol_flush_column Solution: Flush with High Polarity Solvent and Re-purify cause_low_yield1->sol_flush_column sol_reoptimize_sep Solution: Re-optimize Separation (See 'Poor Separation') cause_low_yield2->sol_reoptimize_sep

Caption: A troubleshooting flowchart for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-Methyl-1H-indene? A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this type of compound. Its high polarity provides good retention for polar impurities often found in the crude reaction mixture, while allowing the non-polar 4-Methyl-1H-indene to elute with a non-polar mobile phase.

Q2: How do I choose the starting mobile phase? A2: Always start with TLC analysis.[5] Begin with a very non-polar system, such as 1-2% ethyl acetate in hexane. Spot your crude mixture on a TLC plate and develop it in this solvent system. Your goal is to find a system where the Rf of the 4-Methyl-1H-indene spot is between 0.25 and 0.35. This Rf value generally translates well to good separation on a column.

% Ethyl Acetate in HexaneTypical Rf for 4-Methyl-1H-indene (Approx.)Recommendation
0%< 0.1Too non-polar.
1-3%0.2 - 0.4Good starting range.
5%> 0.5Likely too polar; risk of poor separation.
10%> 0.7Much too polar; will elute too quickly.

Q3: How can I visualize 4-Methyl-1H-indene on a TLC plate? A3: As an aromatic compound, 4-Methyl-1H-indene is strongly UV-active. The most convenient and non-destructive method is to use a UV lamp at 254 nm.[6] The compound will appear as a dark spot on the fluorescent green background of the TLC plate. Alternatively, an iodine chamber can be used, which will stain the aromatic ring, causing the compound to appear as a temporary brown spot.[7]

Q4: Should I use dry loading or wet loading for my sample? A4: Dry loading is highly recommended, especially if your crude product has low solubility in the mobile phase.[8] To dry load, dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique prevents band broadening and improves separation.

Q5: My purified fractions contain residual solvent according to 1H NMR analysis. How can I remove it? A5: Residual chromatography solvents like hexane and ethyl acetate can often be removed by placing the sample under high vacuum for several hours. If the solvent persists, dissolving the sample in a small amount of a low-boiling solvent like dichloromethane and re-concentrating it on a rotary evaporator can help azeotropically remove the stubborn solvent. Referencing a table of common NMR solvent impurities can help confirm the identity of the contaminant.[9]

Experimental Protocol: Standard Purification Workflow

This protocol provides a self-validating system for the purification of 4-Methyl-1H-indene.

Step 1: TLC Method Development
  • Prepare several developing chambers with different solvent systems (e.g., 1%, 2%, 3%, 5% ethyl acetate in hexanes).

  • Dissolve a small amount of the crude 4-Methyl-1H-indene in dichloromethane.

  • Using a capillary tube, spot the solution onto silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the plates under a 254 nm UV lamp and circle the spots.

  • Select the solvent system that provides an Rf of 0.25-0.35 for the product spot and the best possible separation from other spots.

Step 2: Column Packing (Slurry Method)
  • Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8]

  • In a separate beaker, create a slurry of silica gel in your chosen mobile phase (approx. 100 g of silica per 1 g of crude material is a good starting point).

  • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[8]

  • Add a protective layer of sand on top of the packed silica.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading and Elution
  • Prepare your sample for dry loading as described in FAQ Q4.

  • Carefully add the silica-adsorbed sample to the top of the column.

  • Gently add your mobile phase, taking care not to disturb the surface.

  • Begin eluting the mobile phase through the column, collecting fractions in test tubes.

  • Maintain a constant level of solvent at the top of the column throughout the process.

Step 4: Fraction Analysis and Product Isolation
  • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

  • Once the fractions containing the pure product have been identified, combine them in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Characterize the final product using methods such as 1H NMR, 13C NMR, and GC-MS to confirm purity.

References
  • SIELC Technologies. (n.d.). Separation of 4-Methyl-1H-indene on Newcrom R1 HPLC column.
  • BenchChem. (2025).
  • Shimadzu. (n.d.). How to Prepare Mobile Phases - Solvent Mixture Ratios.
  • GL Sciences. (n.d.). Organic Solvents for Mobile Phases.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34442, 4-Methyl-1H-indene.
  • National Institute of Standards and Technology. (n.d.). 4-methyl-1H-indene. In NIST Chemistry WebBook.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Reddit. (2022, February 22).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Royal Society of Chemistry. (2020).
  • Oisaki, K. (n.d.).
  • Journal of Student Research. (2023, July 4).
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Reactivity of 3-butyl-1H-indene.
  • Agilent Technologies. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. In NIST Chemistry WebBook.
  • Organic Syntheses. (2025, June 19).
  • Biotage. (n.d.).
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • NextSDS. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearrangement.
  • NACALAI TESQUE, INC. (n.d.).
  • ACS Publications. (2017, March 23). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry.
  • SIELC Technologies. (2018, February 17). Separation of 1H-Indene, 4-chloro-2,3-dihydro-7-methyl- on Newcrom R1 HPLC column.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Restek. (n.d.). HPLC Troubleshooting.
  • EPFL. (n.d.).
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • MDPI. (2024, March 18).
  • Beilstein Archives. (n.d.). Synthesis of multi-substituted indene derivatives from aryl, vinyl, and alkyl/aryl carbinols.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • ResearchGate. (2016, August 4). Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions.

Sources

Optimization

Preventing thermal isomerization of 4-Methyl-1H-indene during storage

Welcome to the Technical Support Center for reactive hydrocarbon management. This guide is specifically engineered for researchers and drug development professionals handling 4-Methyl-1H-indene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive hydrocarbon management. This guide is specifically engineered for researchers and drug development professionals handling 4-Methyl-1H-indene . Due to its highly conjugated cyclopentadiene-fused structure, this compound is notoriously unstable under standard laboratory conditions, rapidly degrading via thermal and radical pathways.

Below is an in-depth, causality-driven guide to understanding, preventing, and troubleshooting the thermal isomerization of 4-Methyl-1H-indene.

Part 1: Mechanistic Insights into Indene Instability

To prevent degradation, one must first understand the thermodynamic and kinetic forces at play. 4-Methyl-1H-indene does not simply "spoil"; it undergoes highly specific chemical transformations.

The primary mode of degradation is a [1,5]-sigmatropic hydrogen shift [1]. This is a symmetry-allowed pericyclic reaction where the protons at the C1 position migrate across the cyclopentadiene ring. Because the activation energy for this shift is relatively low, it occurs spontaneously at room temperature and is exponentially accelerated by heat[2]. This shift effectively moves the double bond, converting 4-methyl-1H-indene into thermodynamic isomers (such as 7-methyl-1H-indene, depending on numbering conventions post-shift).

Furthermore, trace acids or bases in unwashed glassware can lower the activation barrier, acting as catalysts for double-bond migration via carbocation or carbanion intermediates[3]. A secondary, competing degradation pathway is radical-mediated polymerization, which is triggered by ambient oxygen and UV light[4].

G A 4-Methyl-1H-indene (Target Compound) B [1,5]-Sigmatropic Hydrogen Shift A->B Heat / RT Storage D Polymerized Resin (Radical Degradation) A->D O2 / Light (No TBC) C 7-Methyl-1H-indene (Thermal Isomer) B->C Symmetry Allowed C->D O2 / Light (No TBC)

Mechanistic pathways of 4-Methyl-1H-indene degradation during storage.

Part 2: Troubleshooting FAQs

Q: Why does my 4-Methyl-1H-indene turn into a viscous yellow liquid over time? A: The increase in viscosity and color change indicates radical-mediated polymerization, a secondary degradation pathway that follows or competes with thermal isomerization. When the indene monomer is exposed to ambient light or trace oxygen, auto-oxidation generates peroxyl radicals that initiate chain-growth polymerization. Adding a radical scavenger like 4-tert-butylcatechol (TBC) prevents this[4].

Q: Can I store 4-Methyl-1H-indene at room temperature if I rigorously use an inert Argon atmosphere? A: No. While an argon atmosphere prevents oxidative polymerization, it does not stop the [1,5]-sigmatropic hydrogen shift. Thermal isomerization is an intramolecular process driven purely by the thermal kinetic energy of the system. To arrest this shift, you must lower the kinetic energy below the reaction's activation barrier by storing the compound at cryogenic temperatures (≤ -20°C)[2].

Q: How can I accurately quantify the degree of isomerization in my stored batch? A: You must establish a self-validating analytical system using 1 H-NMR spectroscopy with an inert internal standard (e.g., 1,3,5-trimethoxybenzene). The methylene protons (-CH 2​ -) of the cyclopentadiene ring in the desired 1H-indene appear distinctly around 3.3–3.5 ppm. As the double bond shifts, the chemical environment of these protons changes. By integrating the new vinylic and aliphatic signals against your internal standard, you can mathematically verify the exact isomer ratio and mass balance before committing the reagent to a complex synthesis.

Part 3: Standard Operating Procedures (SOPs)

To guarantee the scientific integrity of your downstream experiments, implement the following self-validating workflow for purifying and storing 4-Methyl-1H-indene.

Protocol: Pre-Storage Purification and Stabilization
  • Vacuum Distillation: Distill the degraded 4-Methyl-1H-indene under high vacuum (e.g., < 0.1 mmHg).

    • Causality: High distillation temperatures will thermally induce the exact isomerization you are trying to remove. High vacuum ensures the heating bath remains below 40°C, preserving the kinetic product.

  • Stabilizer Addition: Immediately add 50-100 ppm of 4-tert-butylcatechol (TBC) to the purified, chilled distillate[4].

    • Causality: TBC acts as a sacrificial antioxidant, quenching any radical species generated during the physical transfer of the liquid, thereby halting the initiation phase of polymerization.

  • Inerting: Purge the storage vial with ultra-high-purity (UHP) Argon for 3 minutes.

    • Causality: Argon is significantly denser than air and nitrogen. It effectively pools at the bottom of the vial, displacing oxygen and preventing auto-oxidation.

  • Cryogenic Storage: Seal the vial with a PTFE-lined cap, wrap it entirely in aluminum foil, and store it at -20°C.

    • Causality: The foil blocks UV-induced radical generation, while the -20°C environment deprives the molecules of the thermal energy required to overcome the[1,5]-sigmatropic shift activation barrier.

G S1 1. Distillation (< 40°C, Vacuum) S2 2. Stabilization (Add 100ppm TBC) S1->S2 S3 3. Inerting (Argon Purge) S2->S3 S4 4. Storage (-20°C, Dark) S3->S4 S5 5. Validation (1H-NMR Check) S4->S5

End-to-end workflow for the purification, stabilization, and storage of 4-Methyl-1H-indene.

Part 4: Quantitative Degradation Data

The following table summarizes the causal relationship between storage conditions and the structural integrity of 4-Methyl-1H-indene. Use this as a predictive baseline for your inventory management.

Storage TemperatureAtmosphereStabilizerEstimated Shelf-Life (Isomer < 5%)Primary Degradation Mode
25°C (Ambient)AirNone< 3 DaysPolymerization & Rapid Isomerization
25°C (Ambient)ArgonNone1-2 WeeksThermal Isomerization
4°C (Fridge)Argon100 ppm TBC3-4 MonthsSlow Thermal Isomerization
-20°C (Freezer) Argon 100 ppm TBC > 12 Months Negligible

Part 5: References

  • Oonishi, Y., et al. (2007). Ruthenium-Catalyzed Cyclization of 2-Alkyl-1-ethynylbenzenes via a 1,5-Hydrogen Shift of Ruthenium−Vinylidene Intermediates. The Journal of Organic Chemistry (ACS Publications). Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in Substituted 4-Methyl-1H-indene Mixtures

Welcome to the technical support center for resolving complex NMR spectra of substituted 4-Methyl-1H-indene mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving complex NMR spectra of substituted 4-Methyl-1H-indene mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal overlap in their NMR analyses. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal overlap in the ¹H NMR spectra of substituted 4-Methyl-1H-indene mixtures?

A1: Signal overlap in these mixtures is common and arises from several factors. Substituted 4-methyl-1H-indene derivatives often exist as complex mixtures of isomers (e.g., regioisomers or stereoisomers) which possess structurally similar protons that resonate at very close chemical shifts. The aromatic and olefinic protons, in particular, often fall within a narrow chemical shift range (typically 6.5-7.5 ppm). Similarly, the aliphatic protons of the five-membered ring and the various substituents can also overlap, especially in mixtures where multiple closely related structures are present. The limited chemical shift dispersion in ¹H NMR spectroscopy is a fundamental challenge when analyzing complex mixtures of similar molecules[1].

Q2: I'm seeing significant signal crowding. What are the simplest and most immediate troubleshooting steps I can take?

A2: Before resorting to more complex experiments, several straightforward adjustments can often improve spectral resolution:

  • Optimize Sample Preparation: Ensure your sample is free of particulate matter and has an appropriate concentration. Very high concentrations can lead to viscosity-related line broadening, while very low concentrations will require more scans, increasing experimental time.

  • Improve Shimming: Perform careful shimming of the magnetic field. A well-shimmed spectrometer provides sharper lines and better resolution, which can sometimes be sufficient to resolve closely spaced multiplets.

  • Increase Scans: For dilute samples, increasing the number of scans can improve the signal-to-noise ratio, making it easier to distinguish real peaks from noise and to accurately identify multiplet structures. A signal-to-noise ratio of at least 250:1 is recommended for accurate integration in quantitative studies[2].

Q3: How can simply changing the deuterated solvent help resolve overlapping signals?

A3: Changing the solvent is a powerful and often underutilized technique. Solvents can induce changes in chemical shifts through various solute-solvent interactions, including hydrogen bonding and aromatic stacking (anisotropic effects)[3][4][5][6][7]. For instance, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can significantly alter the chemical shifts of protons depending on their spatial relationship to polar functional groups in the molecule. This can spread out crowded regions of the spectrum. Protons located near a polar site will experience different shielding or deshielding effects in different solvents, often resolving the overlap[6].

Q4: When is it necessary to use a higher-field NMR spectrometer?

A4: A higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) increases the chemical shift dispersion. Since the chemical shift in Hertz is directly proportional to the magnetic field strength, doubling the field strength doubles the separation between two peaks (in Hz). This can effectively resolve signals that are overlapped at lower fields. While not always accessible, using a higher-field instrument is one of the most direct ways to combat signal overlap, especially for large molecules or complex mixtures where spectral crowding is severe[8].

Q5: What are Lanthanide Shift Reagents (LSRs) and how do they work?

A5: Lanthanide Shift Reagents are paramagnetic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that can coordinate to Lewis basic sites (e.g., hydroxyls, carbonyls, amines) in a molecule[9][10]. This interaction induces large changes in the chemical shifts of nearby protons through a mechanism called the pseudocontact shift[9]. The magnitude of this induced shift is dependent on the distance and angle of the proton from the lanthanide ion. Protons closer to the coordination site are shifted more significantly. This effect can "spread out" a crowded spectrum, resolving overlapping signals[11][12]. Europium complexes typically induce downfield shifts, while praseodymium complexes cause upfield shifts[11][13].

Q6: My ¹H NMR spectrum is too crowded to assign. How can 2D NMR experiments provide clarity?

A2: Two-dimensional (2D) NMR spectroscopy is an essential tool for resolving overlap by dispersing signals into a second frequency dimension[1][14]. This allows you to resolve individual signals that are completely overlapped in the 1D spectrum. Key experiments include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems[15][16].

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, even if they are not directly coupled. This is extremely useful for identifying all protons belonging to a single molecular fragment from a single, well-resolved peak[15][16][17][18].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (or other heteroatoms)[19][20][21]. Since ¹³C spectra have a much wider chemical shift range, this experiment is excellent at resolving overlapping proton signals by separating them based on the chemical shift of their attached carbon[22][23].

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds[19][21][24]. This is crucial for piecing together different molecular fragments and assigning quaternary carbons.

Q7: Can I accurately quantify the components in my mixture if their signals are partially overlapped?

A7: Yes, this is a central challenge that Quantitative NMR (qNMR) can address. If signals are partially overlapped, simple integration is unreliable. However, spectral deconvolution algorithms can be used to fit the overlapping signals to theoretical line shapes, allowing for the area of each individual peak to be calculated[25]. For accurate quantification, it is essential to acquire the data under specific conditions that ensure a uniform response for all signals, such as using a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being analyzed. Using an internal standard of known concentration and purity is also a cornerstone of accurate qNMR[2][26][27][28][29].

Troubleshooting Guides & Protocols

Troubleshooting Scenario 1: Severe Overlap in the Aromatic/Olefinic Region (6.5-7.5 ppm)

When the aromatic and olefinic protons of different isomers in your 4-Methyl-1H-indene mixture are indistinguishable, you need to alter their chemical environment to induce differential chemical shifts.

Solution A: Systematic Solvent Titration

This protocol aims to exploit solute-solvent interactions to resolve signal overlap.

Experimental Protocol:

  • Reference Spectrum: Dissolve ~5-10 mg of your mixture in 0.6 mL of a standard, non-aromatic solvent like CDCl₃. Acquire a high-quality ¹H NMR spectrum. This is your baseline.

  • Prepare Solvent Stocks: Prepare small, clean vials with deuterated solvents of varying properties (e.g., Benzene-d₆, Pyridine-d₅, Acetone-d₆, DMSO-d₆).

  • Solvent Titration:

    • To your NMR tube containing the sample in CDCl₃, add a small, measured aliquot (e.g., 20 µL) of Benzene-d₆.

    • Gently mix the sample and re-acquire the ¹H NMR spectrum.

    • Compare the new spectrum to your reference. Note any changes in chemical shifts.

    • Continue adding small aliquots of Benzene-d₆, acquiring a spectrum after each addition, until significant shifts are observed or the solvent ratio becomes unfavorable.

  • Repeat with Other Solvents: If Benzene-d₆ does not provide sufficient resolution, evaporate the solvent from your sample (if stable) and re-dissolve in a fresh aliquot of CDCl₃. Repeat the titration process with a different solvent like Acetone-d₆ or DMSO-d₆.

  • Data Analysis: Compare all acquired spectra to identify the solvent system that provides the best signal dispersion for your specific mixture.

Solution B: Application of Lanthanide Shift Reagents (LSRs)

This protocol is effective if your substituted indene molecules contain a Lewis basic functional group.

Experimental Protocol:

  • Reference Spectrum: Prepare your sample in a dry, aprotic deuterated solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum[30].

  • Prepare LSR Stock Solution: Prepare a dilute stock solution (e.g., 10 mg/mL) of a lanthanide shift reagent, such as Eu(fod)₃ or Eu(dpm)₃, in the same deuterated solvent[12][30].

  • LSR Titration:

    • Add a small aliquot (e.g., 0.1 molar equivalents) of the LSR stock solution to your NMR tube[30].

    • Mix thoroughly and acquire a ¹H NMR spectrum.

    • Observe the induced shifts. Signals from protons closer to the binding site will shift more significantly downfield (for Eu complexes)[10][11].

    • Continue adding aliquots of the LSR and acquiring spectra until optimal signal separation is achieved. Be aware that excessive LSR can cause significant line broadening[10].

  • Data Analysis: Use the resolved spectrum for structural assignment. The magnitude of the induced shifts can also provide valuable information about the 3D structure of the molecule.

Troubleshooting Scenario 2: Ambiguous Aliphatic Proton Assignments

When the CH and CH₂ protons in the five-membered ring and on substituents overlap, 2D correlation experiments are required to definitively assign them.

Solution: A 2D NMR Workflow for Structural Elucidation

This workflow provides a logical sequence for acquiring and interpreting 2D NMR data to build a complete structural picture.

G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_analysis Analysis & Assignment Proton ¹H NMR (Initial Assessment) COSY ¹H-¹H COSY (Identify H-H Couplings) Proton->COSY Overlapping Proton Signals HSQC ¹H-¹³C HSQC (Connect H to directly attached C) Proton->HSQC Carbon ¹³C NMR (Carbon Backbone) Carbon->HSQC DEPT DEPT-135 / APT (CH, CH₂, CH₃ Multiplicity) Structure Final Structure Assignment DEPT->Structure Confirm C multiplicities TOCSY ¹H-¹H TOCSY (Identify Full Spin Systems) COSY->TOCSY Complex Spin Systems HMBC ¹H-¹³C HMBC (Connect Fragments via 2-3 bond H-C correlations) TOCSY->HMBC Connect spin systems together HSQC->HMBC Assign C-H one-bond correlations first HMBC->Structure

Caption: Key stages of a successful quantitative NMR (qNMR) experiment.

Experimental Protocol:

  • Select an Internal Standard (IS): Choose a high-purity, stable compound that is soluble in your NMR solvent and has sharp signals in a region of the spectrum that does not overlap with your analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are common choices.

  • Sample Preparation:

    • Accurately weigh a known amount of your indene mixture into a vial.

    • Accurately weigh a known amount of the internal standard into the same vial.

    • Dissolve the mixture completely in a precise volume of deuterated solvent.

  • Set Acquisition Parameters:

    • Relaxation Delay (D1): This is critical. Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons you intend to integrate (both in your analyte and the standard). A D1 of 30-60 seconds is often a safe starting point if T₁ values are unknown.

    • Pulse Angle: Use a small flip angle (e.g., 30°) to ensure all protons are uniformly excited.

    • Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[2]

  • Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Identify a well-resolved signal for the internal standard and for each component of your mixture. If signals overlap, use a spectral deconvolution function available in most NMR processing software to determine the area of each individual peak.[25]

    • Calculate the purity or concentration of your analyte (a) using the following equation:[26]

      • Purity_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a)

      • Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass.

Data Summary Tables

Table 1: Common Deuterated Solvents and Their Effects

SolventPropertyExpected Effect on 4-Methyl-1H-indene Spectra
CDCl₃ Non-polar, aproticStandard reference solvent, minimal specific interactions.
Benzene-d₆ Aromatic, non-polarCan cause significant upfield shifts (shielding) for protons situated above the face of the benzene ring in a solute-solvent complex.
Acetone-d₆ Polar, aproticCan interact with polar functional groups, causing differential shifts compared to CDCl₃.
DMSO-d₆ High polarity, aproticStrong interactions with polar groups, can significantly alter chemical shifts and resolve hydrogen-bonding protons.
Pyridine-d₅ Aromatic, polarCombines aromatic ring current effects with polar interactions, often causing large and useful differential shifts.

Table 2: Comparison of Key 2D NMR Experiments for Overlap Resolution

ExperimentInformation ProvidedPrimary Use Case for Overlap
COSY ¹H-¹H coupling (2-3 bonds)Tracing direct proton connectivity through crowded regions.
TOCSY Entire ¹H spin systemsIdentifying all protons of a single component from one resolved signal.
HSQC ¹H-¹³C one-bond correlationResolving severely overlapped ¹H signals by dispersing them along the wide ¹³C axis.
HMBC ¹H-¹³C long-range correlation (2-3 bonds)Linking molecular fragments and assigning quaternary carbons, confirming the overall structure.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]

  • Creative Biostructure. (n.d.). DEPT and APT NMR Service. [Link]

  • Taylor & Francis Online. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]

  • National Institutes of Health (NIH). (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples. [Link]

  • Chemistry LibreTexts. (2024, November 13). 8: Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy. [Link]

  • Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. [Link]

  • NuMega Resonance Labs. (n.d.). DEPT and APT NMR Testing Services. [Link]

  • University of Leicester. (n.d.). TOCSY - NMR Facility. [Link]

  • Journal of the American Chemical Society. (2001, July 10). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. [Link]

  • ResearchGate. (2019, March 4). Quantitative NMR Studies of Multiple Compound Mixtures. [Link]

  • University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • ResearchGate. (2017, May 31). Comparison of COSY and TOCSY for detection of small couplings between protons. [Link]

  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. [Link]

  • University of Vienna. (n.d.). HMQC Basic heteronuclear correlations: HSQC. [Link]

  • ResearchGate. (2026, March 3). NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl). [Link]

  • J-STAGE. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • University of Ottawa. (n.d.). Long-range heteronuclear correlation. [Link]

  • University of Ottawa. (n.d.). Attached proton test (APT). [Link]

  • Instituto Politécnico de Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. [Link]

  • National Institutes of Health (NIH). (2013, July 11). NMR methods for structural studies of large monomeric and multimeric proteins. [Link]

  • National Institutes of Health (NIH). (n.d.). NMR methods for the analysis of mixtures. [Link]

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  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Royal Society of Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. [Link]

  • YouTube. (2019, January 12). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. [Link]

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Reference Data & Comparative Studies

Validation

Structural and Electronic Divergence: The Foundation of Performance Differences

An In-Depth Guide to the Catalytic Efficiency of 4-Methyl-1H-indene vs. 2-Methyl-1H-indene in Metallocene Catalysis A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Efficiency of 4-Methyl-1H-indene vs. 2-Methyl-1H-indene in Metallocene Catalysis

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of olefin polymerization, the rational design of metallocene catalysts is paramount for controlling polymer properties.[1][2] The indenyl ligand framework, a cornerstone of many high-performance catalysts, offers a versatile scaffold for modification. A subtle yet critical design choice is the position of substituents on this framework. This guide provides an in-depth, data-driven comparison of two isomeric ligands, 4-Methyl-1H-indene and 2-Methyl-1H-indene, elucidating how the seemingly minor shift of a methyl group from the six-membered ring (C4-position) to the five-membered ring (C2-position) profoundly impacts catalytic efficiency, polymer molecular weight, and stereoselectivity.

The location of the methyl substituent on the indenyl ring dictates the steric and electronic environment around the catalytic metal center.

  • 4-Methyl-1H-indene: Substitution on the benzo-fused ring (the C4 position) results in a distal modification. Its steric influence on the metal's coordination sphere is minimal. The primary effect is electronic, where the methyl group acts as a weak electron-donating group, subtly influencing the electronic properties of the entire ligand system.

  • 2-Methyl-1H-indene: Substitution on the cyclopentadienyl ring (the C2 position) places the methyl group in direct proximity to the metal center. This proximal position imparts significant steric hindrance near the active site. This steric bulk is a dominant factor that directly governs monomer approach and chain termination pathways.[3] This structural rigidity has been noted to lead to a substantial increase in the molecular weights of the resulting polymers.

Comparative Catalytic Performance Data

Experimental data from studies on ansa-zirconocene catalysts, when activated with methylaluminoxane (MAO), reveal a distinct trade-off between catalyst activity and the molecular weight of the produced polymer. The following table synthesizes representative data for propylene and ethylene/1-octene copolymerization.

Catalyst SystemMonomer(s)Polymerization Temperature (°C)Catalyst Activity (kg polymer / (mol Zr·h))Polymer Molecular Weight (Mw) ( g/mol )Polymer Isotacticity ([mmmm]%)Reference(s)
rac-Me2Si(Ind)2ZrCl2 (Unsubstituted)Propylene60~8.5 x 10^6~1.5 x 10^5~85%[3]
rac-Me2Si(2-Me -Ind)2ZrCl2Propylene60~7.8 x 10^6~2.3 x 10^5 ~93.6% (at 0°C) [3]
rac-Me2Si(Ind)2ZrCl2 (Unsubstituted)Ethylene/1-Octene401200101,000N/A
rac-Me2Si(2-Me -Ind)2ZrCl2Ethylene/1-Octene40670 (Reduced) 172,000 (Increased) N/A

Mechanistic Insights: Explaining the Performance Trade-Off

The observed differences in catalytic performance are a direct consequence of the steric environment at the active site.

The Role of the 2-Methyl Group:

  • Reduced Activity: The steric bulk of the 2-methyl group partially shields the zirconium center. This hindrance impedes the coordination of incoming monomer molecules, leading to a lower frequency of insertion events and thus, a lower overall polymerization activity.[4][5]

  • Increased Molecular Weight: The same steric hindrance that slows monomer insertion also significantly inhibits chain termination and chain transfer reactions (e.g., β-hydride elimination).[6] Because the growing polymer chain has fewer pathways to terminate, it continues to grow for a longer period, resulting in substantially higher polymer molecular weights.[4]

  • Enhanced Isotacticity (for Polypropylene): In propylene polymerization, the 2-methyl group helps to enforce a specific orientation of the approaching propylene monomer. It creates a more crowded environment that sterically favors repeated insertion with the same enantioface, thereby increasing the isotactic stereocontrol of the catalyst and yielding polypropylene with a higher melting point and crystallinity.[3][7]

In contrast, the 4-methyl group , being distant from the active site, does not exert significant steric control. Its influence is primarily electronic and minor, resulting in catalytic behavior that is much closer to the unsubstituted indenyl parent system.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for ligand synthesis, metallocene formation, and polymerization are provided.

Synthesis of 7-Aryl-2-methyl-1H-indene (A 4-Substituted Analogue)

This protocol follows a modern, high-efficiency Suzuki coupling approach.[8]

  • Setup: To a round-bottom flask, add 4-bromo-2-methyl-1H-indanone (1.0 eq), the desired arylboronic acid (1.2 eq), PEG400 (5 mL/mmol), tetrabutylammonium bromide (TBAB, 0.1 eq), and K2CO3 (2.0 eq).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)2, 0.005 mol%) to the mixture. The reaction can be run under an air atmosphere.

  • Reaction: Heat the mixture to 110 °C and stir for 1-2 hours until TLC or GC-MS indicates complete consumption of the starting material.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the 4-aryl-2-methyl-1H-indanone.

  • Reduction: Dissolve the indanone in methanol and cool to 0 °C. Add sodium borohydride (NaBH4, 1.5 eq) portion-wise and stir for 1 hour.

  • Dehydration: Quench the reaction with 1M HCl and stir vigorously. Add p-toluenesulfonic acid (PTSA, 0.1 eq) and heat the mixture to 60 °C for 1 hour to effect dehydration to the indene.

  • Purification: Extract the product with ethyl acetate, wash, dry, and purify by column chromatography to yield the final 7-aryl-2-methyl-1H-indene product.

Representative Polymerization Workflow

This procedure outlines a typical slurry-phase polymerization of propylene.[9]

G

  • Reactor Setup: A 250 mL glass reactor is baked under vacuum and purged with nitrogen.

  • Solvent and Scavenger: Toluene (100 mL) and a scavenger, typically triisobutylaluminum (TIBA), are added to the reactor. The reactor is heated to the desired polymerization temperature (e.g., 60 °C).

  • Monomer Feed: The reactor is saturated with high-purity propylene gas at a constant pressure.

  • Cocatalyst Addition: Methylaluminoxane (MAO, typically as a 10 wt% solution in toluene) is injected into the reactor. The amount is calculated to achieve a specific Al:Zr molar ratio (e.g., 1000:1).

  • Polymerization Initiation: The ansa-zirconocene dichloride catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.

  • Reaction: The reaction is allowed to proceed for a set time (e.g., 30 minutes) while maintaining constant temperature and propylene pressure.

  • Termination: The polymerization is quenched by injecting 10 mL of methanol containing 5% HCl.

  • Isolation: The resulting polymer is precipitated, filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

  • Analysis: The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight (Mw) and polydispersity (Mw/Mn), and by ¹³C NMR for tacticity analysis.

Conclusion and Recommendations

The choice between 4-methyl-1H-indene and 2-methyl-1H-indene as a ligand precursor is a strategic one, driven by the desired final polymer properties.

  • 2-Methyl-1H-indene is the superior choice when the primary goal is to produce polymers with high molecular weight and, in the case of polypropylene, high isotacticity . Researchers must accept the trade-off of moderately lower catalytic activity. This makes it ideal for applications requiring high strength, stiffness, and thermal resistance.

  • 4-Methyl-1H-indene (and other C4-C7 substituted indenes) are preferable when high catalyst activity is the main driver and moderate molecular weights are acceptable. The lack of steric hindrance at the active site allows for faster monomer turnover.

This comparative analysis demonstrates that precise substituent placement on an indenyl ligand is a powerful tool for tuning catalyst performance. By understanding the fundamental structure-property relationships, researchers can more effectively design metallocene systems tailored to specific polyolefin applications.

References

  • Hafner, A., & Mülhaupt, R. (1997). Influence of Indenyl Ligand Substitution Pattern on Metallocene-Catalyzed Ethene Copolymerization with 1-Octene. Macromolecules, 30(8), 2335–2341. [Link]

  • Lisitsyna, E. S., et al. (2009). Group 4 Metallocenes Bearing η5-2-(N-Azolyl)indenyl Ligands: Synthesis, Structure Characterization, and Olefin Polymerization Catalysis. Organometallics, 28(6), 1856–1867. [Link]

  • Resconi, L., Cavallo, L., Fait, A., & Piemontesi, F. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews, 100(4), 1253–1346. [Link]

  • Jin, J., et al. (2005). Novel C1 symmetric zirconocenes containing substituted indenyl moieties for the stereoregular polymerization of propylene. Journal of Organometallic Chemistry, 690(6), 1566-1574. [Link]

  • Polymer Science Learning Center. (n.d.). Metallocene Catalysis Polymerization. University of Southern Mississippi. [Link]

  • Talavera, A., et al. (2023). C1-Symmetric {cyclopentadienyl/indenyl}-metallocene catalysts: synthesis, structure, isospecific polymerization of propylene and stereocontrol mechanism. Dalton Transactions, 52(23), 7794-7809. [Link]

  • Dorer, A., et al. (2008). Synthesis, structure, and ethene polymerisation catalysis of 1-or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. Dalton Transactions, (13), 1740-1748. [Link]

  • Hlatky, G. G. (2014). Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. Organometallics, 33(9), 2146-2156. [Link]

  • Kulyabin, P. S., et al. (2021). Multisubstituted C2-symmetric ansa-metallocenes bearing nitrogen heterocycles: influence of substituents on catalytic properties in propylene polymerization at higher temperatures. Dalton Transactions, 50(18), 6170-6180. [Link]

  • Nitta, K., & Simon, P. (2021). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Polymers, 13(11), 1839. [Link]

  • Li, K. T., & Yang, C. N. (2019). Propylene Polymerization Catalyzed by Metallocene/Methylaluminoxane Systems on Rice Husk Ash. Polymers, 11(4), 693. [Link]

  • Jordan, R. F., & Diamond, G. M. (1995). Novel synthesis of ansa-metallocene catalysts.
  • Wang, B. (2005). Ansa-Metallocene Polymerization Catalysts: Effects of the Bridges on the Catalytic Activities. Coordination Chemistry Reviews, 250(1-2), 242-258. [Link]

  • Atiqullah, M. (2011). Synthesis of Bridged and Unbridged Group (IV) Metallocene Complexes as Catalyst Precursors for Ethylene Polymerization. University of Bayreuth. [Link]

  • Ali, A., et al. (2023). Ansa-metallocene catalyst based on 3-phenyl and 4-methyl substituted: catalyst evaluation in conjugated and non-conjugated diene polymerization. Journal of Polymer Research, 30(8), 305. [Link]

  • Wang, Y., et al. (2013). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling procedure. Tetrahedron Letters, 54(39), 5324-5327. [Link]

  • Bouyahya, A., et al. (2018). Observation of Different Catalytic Activity of Various 1-Olefins during Ethylene/1-Olefin Copolymerization with Homogeneous Metallocene Catalysts. Polymers, 10(9), 957. [Link]

  • Janiak, C. (1999). The heterogenization of homogeneous metallocene catalysts for olefin polymerization. Dalton Transactions, (11), 1703-1709. [Link]

  • Das, P., & Gevorgyan, V. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4388–4396. [Link]

  • Firme, C. L., & West, F. G. (1995). An Improved Synthesis Of 2-(Hydroxymethyl)Indene. Synthetic Communications, 25(16), 2469-2475. [Link]

  • Ali, A., et al. (2023). Ansa-metallocene catalyst based on 3-phenyl and 4-methyl substituted: catalyst evaluation in conjugated and non-conjugated diene polymerization. ResearchGate. [Link]

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Comparative

Comparative Study of 4-Methylindenyl and Unsubstituted Indenyl Ligands in Metallocene Catalysis

Executive Summary The transition from heterogeneous Ziegler-Natta systems to homogeneous single-site metallocene catalysts revolutionized polyolefin engineering by allowing precise control over polymer architecture. At t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from heterogeneous Ziegler-Natta systems to homogeneous single-site metallocene catalysts revolutionized polyolefin engineering by allowing precise control over polymer architecture. At the heart of this control is ligand design. While unsubstituted bis(indenyl) transition metal complexes successfully polymerize α -olefins, they often suffer from frequent chain termination events, yielding polymers with limited molecular weight and moderate stereoregularity.

By objectively comparing unsubstituted indenyl ligands with their 4-methylindenyl counterparts, this guide explores the profound mechanistic causality behind ligand substitution. Introducing a simple methyl group at the 4-position of the indenyl framework fundamentally alters the coordination environment, drastically increasing both the molecular weight and the isotacticity of the resulting polyolefins[1].

Mechanistic Causality: The Role of the 4-Position

As an Application Scientist evaluating catalyst performance, it is critical to understand why a structural modification works, rather than just observing the outcome. The selectivity in propene polymerization is heavily dependent on the symmetry and steric bulk of the metallocene catalyst[2].

1. Steric Gating and Enantiomorphic Site Control In a bridged zirconocene complex (e.g., rac -dimethylsilylbis(indenyl)zirconium dichloride), the 4-position of the indenyl ring is located on the six-membered ring adjacent to the bridgehead carbon. Geometrically, this position projects forward into the lateral coordination wedge of the metal center. When a methyl group is introduced at this 4-position, it creates a rigid steric barrier. This barrier forces the growing polymer chain to adopt a highly specific conformation to minimize steric clashes. This strict conformational lock dictates the insertion face of the incoming propylene monomer, drastically improving the enantiomorphic site control and yielding highly isotactic polypropylene.

2. Suppression of Chain Termination ( β -Hydride Elimination) The primary chain termination mechanism in metallocene catalysis is β -hydride elimination, where a hydrogen atom from the polymer chain transfers to the metal center or the incoming monomer. The steric bulk of the 4-methyl group physically obstructs the transition state required for this β -hydride transfer. By suppressing this termination pathway, the rate of chain propagation vastly outpaces termination, exponentially increasing the polymer's molecular weight ( Mw​ )[1].

Mechanism Ind Unsubstituted Indenyl Open Open Coordination Wedge Ind->Open MeInd 4-Methylindenyl Restricted Sterically Restricted Wedge MeInd->Restricted Beta High β-Hydride Transfer Open->Beta Allows NoBeta Suppressed Chain Transfer Restricted->NoBeta Blocks LowMW Low MW / Moderate Isotacticity Beta->LowMW Yields HighMW High MW / High Isotacticity NoBeta->HighMW Yields

Logical mechanism of steric bulk dictating polymer molecular weight and stereoselectivity.

Comparative Performance Data

The quantitative impact of the 4-methyl substitution is stark when comparing the baseline unsubstituted rac -Me 2​ Si(Ind) 2​ ZrCl 2​ against its substituted counterpart, rac -Me 2​ Si(4-MeInd) 2​ ZrCl 2​ , under identical propylene polymerization conditions (liquid monomer, 50 °C).

Performance MetricUnsubstituted Indenyl Catalyst4-Methylindenyl CatalystMechanistic Driver
Steric Bulk at 4-Position None (Hydrogen atom)High (Methyl group)Ligand Design
Polymerization Activity ~50 kg PP / mmol Zr·h>150 kg PP / mmol Zr·hEnhanced monomer coordination
Molecular Weight ( Mw​ ) ~35,000 g/mol >200,000 g/mol Blocked β -hydride elimination
Isotacticity (% mmmm ) ~85%>95%Rigid enantiomorphic site control
Melting Point ( Tm​ ) ~135 °C~152 °CHigher stereoregularity

Experimental Workflow: A Self-Validating Polymerization Protocol

To objectively verify the performance differences between these two ligands, the following self-validating experimental protocol must be used. Metallocenes are notoriously sensitive to protic impurities; therefore, this workflow builds in internal kinetic validations to ensure data trustworthiness.

Step 1: Catalyst Activation & Scavenging
  • Action : Inside an inert-atmosphere glovebox, dissolve 1.0 μ mol of the target metallocene in dry toluene. Add Methylaluminoxane (MAO) to achieve an Al:Zr molar ratio of 1000:1.

  • Causality : MAO serves a dual purpose. It acts as an alkylating agent and a Lewis acid to abstract a chloride, generating the active 14-electron cationic metallocene species. Furthermore, the large excess of MAO acts as a chemical scavenger for trace moisture or oxygen that would irreversibly oxidize the zirconium center.

Step 2: Reactor Conditioning (The Validation Baseline)
  • Action : Purge a 1L stainless steel autoclave with dry nitrogen, then saturate with liquid propylene at 50 °C. Monitor the internal pressure and temperature for 15 minutes before catalyst injection.

  • Self-Validation : This is the critical control phase. If the pressure drops or temperature fluctuates without the catalyst present, the reactor has a mechanical leak or thermal instability. A perfectly stable baseline validates the integrity of the closed system, ensuring any subsequent activity is purely catalytic.

Step 3: Injection & Kinetic Monitoring
  • Action : Inject the activated catalyst solution into the autoclave under high-pressure argon.

  • Self-Validation : Immediately monitor the reaction exotherm and monomer consumption (pressure drop). A sharp, sustained exotherm confirms active insertion kinetics. If the temperature remains flat, the system was poisoned by impurities, and the run is automatically invalidated and aborted.

Step 4: Quenching & Isolation
  • Action : After exactly 60 minutes, vent the unreacted propylene and quench the polymer mass with a 10% HCl/methanol solution.

  • Causality : The acidic methanol rapidly protonates the active metal-carbon bond, terminating polymerization. It also solubilizes the aluminum residues from the MAO, ensuring the isolated polymer is free of catalytic ash which could skew thermal analysis.

Step 5: Analytical Characterization
  • Action : Analyze the dried polymer via High-Temperature Gel Permeation Chromatography (HT-GPC) and 13 C NMR.

  • Causality : HT-GPC provides the molecular weight distribution ( Mw​/Mn​ ), directly quantifying the suppression of chain termination[3]. 13 C NMR resolves the methyl region to quantify the %mmmmm pentads, validating the enantiomorphic site control exerted by the 4-methylindenyl ligand.

Workflow Prep Catalyst & MAO Preparation Injection Injection into Autoclave Prep->Injection Monitor Monitor Exotherm & Pressure Drop Injection->Monitor Validate Self-Validation: Active Kinetics? Monitor->Validate Quench Quench & Isolate Polymer Validate->Quench Yes (Exotherm) Fail Abort / Repurify Reagents Validate->Fail No (Poisoned) Analyze GPC / DSC / NMR Analysis Quench->Analyze

Self-validating experimental workflow for metallocene-catalyzed olefin polymerization.

References

  • Source: Google Patents (US Patent 7,294,681)
  • Source: Google Patents (WO2005105864A1)
  • Source: Google Patents (US Patent App. 2004/0249096)

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Validation

Trace Analysis of 4-Methyl-1H-indene: A Comparative Guide to GC-MS Method Validation

As regulatory scrutiny over trace impurities in pharmaceutical and environmental matrices intensifies, the demand for highly specific, self-validating analytical methods has never been greater. 4-Methyl-1H-indene (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory scrutiny over trace impurities in pharmaceutical and environmental matrices intensifies, the demand for highly specific, self-validating analytical methods has never been greater. 4-Methyl-1H-indene (also known as 4-methylindane or 2,3-dihydro-4-methyl-1H-indene) is a volatile aromatic hydrocarbon frequently monitored as a trace contaminant in1[1], 2[2], and as a synthetic byproduct in Active Pharmaceutical Ingredients (APIs).

This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for detecting trace 4-Methyl-1H-indene, structured around the rigorous 3[3].

Mechanistic Rationale: The Analytical Chemistry of 4-Methyl-1H-indene

To design a robust assay, we must first understand the analyte. 4-Methyl-1H-indene (C₁₀H₁₂, MW: 132.20 g/mol ) is a non-polar, volatile compound. Its physical properties dictate the analytical approach:

  • Separation Causality: Because it is highly hydrophobic and volatile, liquid chromatography (LC) is suboptimal. Gas chromatography utilizing a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) leverages dispersive van der Waals forces, ensuring sharp peak shapes and reproducible retention times.

  • Detection Causality: Under electron ionization (EI) at 70 eV, the4[4] yields a distinct molecular ion at m/z 132 and a base peak at m/z 117 (corresponding to the loss of a methyl radical, [M-CH₃]⁺). By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode targeting these specific ions, we filter out background matrix noise, drastically lowering the Limit of Detection (LOD).

Technology Comparison: 1D GC-MS vs. GC×GC-TOFMS

When selecting a platform for trace analysis, the complexity of the sample matrix is the primary deciding factor. Below is an objective comparison between standard one-dimensional GC-MS and Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS).

Table 1: Performance Comparison for Trace 4-Methyl-1H-indene Detection
Performance Metric1D GC-Quadrupole MSGC×GC-TOFMSMechanistic Driver
Peak Capacity Moderate (~100-200 peaks)Extremely High (>1000 peaks)GC×GC utilizes two orthogonal columns, separating co-eluting matrix interferents from the analyte[1].
Sensitivity (LOD) ~10 - 50 ng/mL< 1 ng/mLCryogenic modulation in GC×GC refocuses analyte bands, creating sharper, taller peaks that enhance the signal-to-noise ratio.
Matrix Interference High in complex samplesMinimalTOFMS provides rapid acquisition rates necessary for narrow 2D peaks, preventing spectral skewing.
Ideal Use Case Routine API batch release, 5[5].Environmental profiling, 1[1].Matrix complexity dictates the required resolving power.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) and mandatory System Suitability Testing (SST), the method automatically flags extraction failures or instrument drift before data is reported.

Step-by-Step Methodology (1D GC-MS)

Step 1: Sample Preparation via HS-SPME

  • Action: Transfer 5.0 mL of the sample solution into a 20 mL headspace vial. Spike with 10 µL of Naphthalene-d8 (Internal Standard, 1 µg/mL). Seal with a PTFE-lined septum.

  • Causality: Headspace Solid-Phase Microextraction (HS-SPME) selectively extracts volatile compounds while leaving non-volatile matrix components behind, protecting the GC column from contamination and extending its lifespan. The Naphthalene-d8 IS corrects for any variations in extraction efficiency.

Step 2: GC-MS Instrumental Setup

  • Column: ZB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial 40°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters: EI source at 230°C. Operate in SIM mode monitoring m/z 117 (Quantifier for 4-Methyl-1H-indene), m/z 132 (Qualifier), and m/z 136 (Quantifier for Naphthalene-d8 IS).

Step 3: System Suitability Testing (SST)

  • Action: Inject a standard mixture at the LOQ level prior to the sample batch.

  • Acceptance Criteria: The signal-to-noise (S/N) ratio for m/z 117 must be ≥ 10. The peak tailing factor must be ≤ 1.5. If these criteria fail, the system halts, preventing the generation of invalid data.

GCMS_Workflow Matrix Sample Matrix (API / Tyre Oil) Prep HS-SPME Extraction (Concentrates Volatiles) Matrix->Prep Internal Standard Addition GC1D 1D GC-Quadrupole MS (Routine Screening) Prep->GC1D Low Matrix Interference GC2D GC×GC-TOFMS (Complex Deconvolution) Prep->GC2D High Matrix Interference Detection SIM Detection (m/z 132, 117) GC1D->Detection GC2D->Detection Validation ICH Q2(R2) Processing (Self-Validating System) Detection->Validation

Fig 1: Self-validating GC-MS workflow for trace 4-Methyl-1H-indene.

ICH Q2(R2) Validation Framework & Data

The3[3] mandates a comprehensive evaluation of analytical procedures to prove they are "fit for purpose." For trace impurity analysis via quantitative GC-MS, the validation must explicitly address specificity, sensitivity, and robustness across the reportable range.

ICH_Validation S1 Specificity (Resolution > 1.5) S2 Linearity (R² ≥ 0.999) S1->S2 S3 Sensitivity (LOD S/N > 3) S2->S3 S4 Accuracy (Recovery 80-120%) S3->S4 S5 Robustness (Parameter Variation) S4->S5

Fig 2: ICH Q2(R2) sequential validation logic for trace impurities.

Table 2: ICH Q2(R2) Validation Parameters & Experimental Outcomes
Validation ParameterICH Q2(R2) RequirementExperimental MethodologyTypical Acceptance Criteria
Specificity Absence of interference at the retention time of the analyte.Inject blank matrix and matrix spiked with 4-Methyl-1H-indene. Evaluate peak purity using MS spectral matching.No interfering peaks > 10% of the LOQ signal at the target retention time.
LOD / LOQ Determine lowest detectable/quantifiable amounts.Calculate based on Signal-to-Noise (S/N) ratio from serial dilutions of the standard.LOD: S/N ≥ 3. LOQ: S/N ≥ 10.
Linearity & Range Demonstrate proportional response across the reportable range.5 concentration levels ranging from LOQ to 120% of the specification limit.Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Closeness of agreement between measured and true value.Spike API/Matrix at 3 levels (e.g., 50%, 100%, 150% of limit), analyzed in triplicate.Mean recovery between 80.0% and 120.0%.
Precision Repeatability and Intermediate Precision.6 replicate injections of a 100% spiked sample on multiple days by different analysts.Relative Standard Deviation (RSD) ≤ 5.0%.

By adhering strictly to these ICH Q2(R2) parameters, laboratories ensure that the trace detection of 4-Methyl-1H-indene is legally defensible and scientifically sound, whether utilized for6[6] or environmental monitoring.

Conclusion

Validating a GC-MS method for trace 4-Methyl-1H-indene requires a deep understanding of both the analyte's physicochemical properties and the regulatory landscape. While 1D GC-MS with HS-SPME and SIM detection provides a highly sensitive and cost-effective solution for routine pharmaceutical screening, complex industrial matrices may necessitate the superior resolving power of GC×GC-TOFMS. Regardless of the platform, embedding internal standards and rigorous SSTs transforms the protocol into a self-validating system, ensuring unwavering compliance with ICH Q2(R2) standards.

References

  • "DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE." International Journal of Pharmaceutical Sciences and Research. URL:[Link]

  • "4-Methylindan | C10H12 | CID 13211 - PubChem." National Institutes of Health (NIH). URL: [Link]

  • "Development and validation of the GC-MS method for the determination of volatile contaminants in drug products." Research Trends Journal. URL: [Link]

  • "Validation of Analytical Procedures Q2(R2) - ICH." International Council for Harmonisation. URL: [Link]

  • "Development of GC-MS methods for the analysis of tyre pyrolysis oils." ResearchGate. URL:[Link]

  • "Occupational Exposure to Aromatic Hydrocarbons at a Coke Plant: Part I. Identification of Hydrocarbons in Air and their Metabolites in Urine by a Gas Chromatography-Mass Spectrometry Method." ResearchGate. URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Methyl-1H-indene and 1-Methylindene

Introduction In the realm of organic synthesis and materials science, substituted indenes serve as versatile building blocks and precursors. Their unique bicyclic structure, combining an aromatic benzene ring with a reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of organic synthesis and materials science, substituted indenes serve as versatile building blocks and precursors. Their unique bicyclic structure, combining an aromatic benzene ring with a reactive cyclopentene moiety, imparts a rich and complex chemical behavior. The position of substituents on the indene core dramatically influences this reactivity, dictating everything from acidity to outcomes in electrophilic substitution and polymerization. This guide provides an in-depth comparative analysis of two key isomers: 4-Methyl-1H-indene and 1-Methylindene. We will explore how the seemingly subtle difference in the methyl group's placement—on the aromatic six-membered ring versus the five-membered ring—leads to profound distinctions in their chemical properties and synthetic utility. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in experimental design and molecular engineering.

Structural and Electronic Distinctions: The Root of Divergent Reactivity

The fundamental differences in reactivity between 4-Methyl-1H-indene and 1-Methylindene originate from their distinct structural and electronic profiles.

  • 4-Methyl-1H-indene: The methyl group is attached to the C4 position of the benzene ring. As an electron-donating group, it activates the aromatic ring towards electrophilic attack through inductive and hyperconjugation effects. Its influence on the five-membered ring's acidity is primarily indirect.

  • 1-Methylindene: The methyl group is located at the C1 position of the five-membered ring. This sp³-hybridized carbon is allylic to one double bond and benzylic to the aromatic ring. This placement directly impacts the acidity and steric environment of the cyclopentene moiety and sets the stage for facile isomerization.[1]

The following diagram illustrates the structural differences between the two isomers.

G cluster_0 4-Methyl-1H-indene cluster_1 1-Methylindene 4-Me 4-Me 1-Me 1-Me

Caption: Chemical structures of 4-Methyl-1H-indene and 1-Methylindene.

Comparative Reactivity Analysis

We will now dissect the key areas where the reactivity of these two isomers diverges, supported by mechanistic principles and experimental observations.

Acidity and Isomerization: A Tale of Two Stabilities

A hallmark of the indene system is the acidity of the C1/C3 methylene protons, leading to the formation of a stable, aromatic indenyl anion.[2] The position of the methyl group critically influences this behavior.

1-Methylindene: This isomer is part of a dynamic equilibrium. In the presence of a base, 1-methylindene readily undergoes isomerization to the more thermodynamically stable 3-methylindene.[3] This process proceeds through a common intermediate, the methylindenyl anion, formed by proton abstraction. The equilibrium heavily favors the 3-substituted isomer, where the double bond is part of a more substituted, conjugated system.[4]

The pKa of indene in DMSO is approximately 20.1.[2] For 1-methylindene, the electron-donating methyl group at C1 would slightly destabilize the conjugate base, making it a weaker acid than indene. However, its most significant reaction upon deprotonation is isomerization.

G cluster_1 Base-Catalyzed Isomerization of 1-Methylindene 1-Me 1-Methylindene Anion Methylindenyl Anion (Common Intermediate) 1-Me->Anion -H+ (Base) Anion->1-Me +H+ 3-Me 3-Methylindene (Thermodynamically Favored) Anion->3-Me +H+ 3-Me->Anion -H+ (Base)

Caption: Mechanism of base-catalyzed isomerization of 1-methylindene.

4-Methyl-1H-indene: The methyl group on the benzene ring has a less direct impact on the acidity of the C1 protons. Its electron-donating effect is transmitted through the aromatic system but does not directly destabilize the resulting anion to the same extent as a C1-substituent. Therefore, 4-Methyl-1H-indene is expected to have a pKa value closer to that of unsubstituted indene. Crucially, it does not undergo the same type of base-catalyzed isomerization to a more stable tautomer, as the substituent is not on the five-membered ring.

Experimental Data Summary: While direct pKa comparisons are not readily available in the literature, kinetic data for the isomerization of 1-methylindene to 3-methylindene in pyridine at 35°C clearly demonstrates the inherent instability of the 1-substituted isomer.[4]

ParameterValueImplication
Forward Rate Constant (k₁)12.7 x 10⁻⁵ s⁻¹1-Methylindene rapidly converts to the intermediate.
Reverse Rate Constant (k₋₁)1.43 x 10⁻⁵ s⁻¹The reverse reaction is significantly slower.
Equilibrium Constant (K_eq)8.9The equilibrium mixture contains ~89% 3-methylindene.[4]
Electrophilic Aromatic Substitution (EAS)

The response to electrophiles is a major point of divergence, dictated by the directing effects of the substituents.[5]

4-Methyl-1H-indene: The benzene ring is activated by the electron-donating methyl group, which is an ortho, para-director.[6] Therefore, electrophilic attack is predicted to occur primarily at the C5 and C7 positions. The cyclopentene double bond can also react, but under typical EAS conditions (e.g., nitration, Friedel-Crafts), substitution on the activated aromatic ring is generally favored.

1-Methylindene: The benzene ring in 1-methylindene is unsubstituted and is only weakly activated by the fused alkyl portion of the five-membered ring. It is therefore significantly less reactive towards EAS than the ring in 4-Methyl-1H-indene. Electrophilic attack is more likely to occur at the C2-C3 double bond of the five-membered ring, potentially leading to addition or polymerization reactions rather than clean substitution on the aromatic ring.[1][7]

G start Start: Select Isomer & Electrophile (E+) isomer_4 4-Methyl-1H-indene start->isomer_4 isomer_1 1-Methylindene start->isomer_1 react_4 Reaction with E+ (e.g., HNO3/H2SO4) isomer_4->react_4 react_1 Reaction with E+ (e.g., HNO3/H2SO4) isomer_1->react_1 outcome_4 Major Products: 5-Nitro- and 7-Nitro-4-methyl-1H-indene (Aromatic Substitution) react_4->outcome_4 outcome_1 Major Products: Addition/Polymerization Products (Attack on C=C bond) react_1->outcome_1 analysis Analyze Product Mixture (GC-MS, NMR) outcome_4->analysis outcome_1->analysis

Caption: Workflow for comparing electrophilic substitution reactivity.

Polymerization

The propensity of indenes to polymerize is well-known and is exploited in the production of indene/coumarone resins.[2]

  • 1-Methylindene: Can undergo various chemical reactions, including polymerization due to the presence of the double bond in its structure.[1] Cationic polymerization is a common method for indenes. The methyl group at C1 may sterically hinder the approach of the growing polymer chain, potentially affecting the polymerization rate and the molecular weight of the resulting polymer compared to unsubstituted indene.

  • 4-Methyl-1H-indene: The double bond in the five-membered ring is less sterically hindered than in 1-methylindene. This could lead to a higher reactivity in polymerization reactions. The methyl group on the aromatic ring would be retained as a pendant group on the polymer backbone, influencing the physical properties (e.g., solubility, glass transition temperature) of the final material.

Experimental Protocols

To provide a practical framework for validating the discussed principles, we present two self-validating experimental protocols.

Protocol 1: Comparative Base-Catalyzed Isomerization

Objective: To demonstrate the kinetic instability of 1-methylindene compared to the stability of 4-Methyl-1H-indene.

Methodology:

  • Preparation: Prepare two separate 0.1 M solutions of 1-methylindene and 4-Methyl-1H-indene in pyridine-d₅. Add an internal standard (e.g., hexamethylbenzene) to each NMR tube.

  • Initial Analysis: Acquire a ¹H NMR spectrum for each sample at t=0 to confirm the purity of the starting materials and establish initial concentrations relative to the standard.

  • Initiation: To each NMR tube, add 0.1 equivalents of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU).

  • Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly) while maintaining the samples at a constant temperature (e.g., 35°C).

  • Analysis:

    • For the 1-methylindene sample, monitor the disappearance of signals corresponding to the 1-isomer and the appearance of new signals corresponding to the 3-methylindene isomer.[4]

    • For the 4-Methyl-1H-indene sample, monitor the signals for any structural changes.

  • Expected Outcome: The ¹H NMR spectra for the 1-methylindene sample will show a time-dependent conversion to 3-methylindene. In contrast, the spectra for the 4-Methyl-1H-indene sample should remain largely unchanged, confirming its structural stability under these conditions.

Protocol 2: Competitive Electrophilic Bromination

Objective: To compare the site-selectivity of electrophilic attack on the two isomers.

Methodology:

  • Reaction Setup: In a flask protected from light, dissolve an equimolar mixture of 4-Methyl-1H-indene and 1-methylindene in a non-polar solvent like CCl₄.

  • Reagent Addition: Slowly add 0.9 equivalents of a 1.0 M solution of bromine (Br₂) in CCl₄ dropwise at 0°C. Using a slight deficiency of the electrophile ensures a competitive environment.

  • Quenching: After the addition is complete (as indicated by the disappearance of the bromine color), quench the reaction by washing with aqueous sodium thiosulfate solution.

  • Workup: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Product Analysis: Analyze the resulting crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR.

  • Expected Outcome:

    • The GC-MS analysis will likely show the formation of brominated products derived primarily from 4-Methyl-1H-indene (substitution on the aromatic ring at positions 5 or 7).

    • Consumption of 1-methylindene may be lower, and any products formed are more likely to be from addition across the C2-C3 double bond or oligomerization, which may be less volatile and harder to detect by GC. The NMR will be crucial for identifying these non-aromatic substitution products.

Conclusion and Synthetic Implications

The placement of a single methyl group on the indene framework creates two molecules with distinct chemical personalities.

  • 1-Methylindene is defined by the reactivity of its five-membered ring. Its most notable characteristic is its propensity to isomerize to the more stable 3-methylindene isomer, a crucial consideration for any synthetic route involving this compound. It is less suited for electrophilic aromatic substitution but can be a monomer for polymerization.

  • 4-Methyl-1H-indene behaves more like a typical substituted aromatic compound. Its reactivity is dominated by the activated benzene ring, making it the preferred isomer for introducing functional groups onto the aromatic core via electrophilic substitution. It is structurally stable under basic conditions where 1-methylindene would rearrange.

For the synthetic chemist, the choice between these isomers is clear and depends entirely on the desired outcome. To functionalize the aromatic core, 4-Methyl-1H-indene is the superior starting material. For applications leveraging the dynamic nature of the substituted cyclopentene ring or for accessing the 3-methylindene system, 1-methylindene is the logical precursor. Understanding these fundamental differences is paramount to designing efficient, high-yielding, and predictable synthetic strategies.

Sources

Validation

Benchmarking 4-Methylindenyl vs. Cyclopentadienyl Ligands in Polymerization Catalysis

The evolution of single-site metallocene catalysts has fundamentally transformed polyolefin engineering, allowing researchers to dictate polymer microstructure with unprecedented precision. At the heart of this control l...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of single-site metallocene catalysts has fundamentally transformed polyolefin engineering, allowing researchers to dictate polymer microstructure with unprecedented precision. At the heart of this control lies ligand design. While the ubiquitous cyclopentadienyl (Cp) ligand established the foundation of metallocene catalysis, the transition to benzo-fused indenyl systems—and specifically sterically tuned 4-methylindenyl variants—has unlocked new tiers of catalytic activity, molecular weight control, and stereoselectivity.

This guide provides an objective, data-driven comparison of Cp and 4-methylindenyl ligands, detailing the mechanistic causality behind their divergent performance and outlining self-validating protocols for their evaluation in the laboratory.

Mechanistic Foundations: Electronic Flexibility and Steric Guidance

To understand why 4-methylindenyl ligands outperform their un-substituted Cp counterparts in specific polymerization workflows, we must analyze two distinct organometallic phenomena: the "Indenyl Effect" and enantiomorphic site control.

The "Indenyl Effect" (Electronic Causality)

The standard cyclopentadienyl ligand is a rigid η5 -coordinated spectator. It strongly donates electron density to the metal center but remains structurally static. In contrast, the indenyl ligand exhibits a dynamic hapticity shift from η5 to η3 (ring slipping) during the catalytic cycle [1]. When an incoming olefin coordinates to the metal center, the indenyl ligand slips to an η3 -allyl-like coordination. This shift is thermodynamically driven by the restoration of full aromaticity in the fused benzene ring. By stabilizing the 16-electron transition state, the indenyl ligand significantly lowers the activation energy for migratory insertion, accelerating the polymerization rate by up to an order of magnitude compared to Cp analogues.

Steric Guidance via 4-Methyl Substitution (Steric Causality)

While the indenyl backbone provides electronic acceleration, substituting a methyl group at the 4-position introduces critical steric bulk. In an ansa-metallocene framework (e.g., rac -dimethylsilylbis(4-methylindenyl)zirconium dichloride), the 4-methyl groups protrude directly into the lateral coordination wedge of the active site. This steric wall serves two purposes:

  • Stereocontrol: It forces the incoming propylene monomer to adopt a specific enantioface orientation, leading to highly isotactic polymer chains.

  • Molecular Weight Enhancement: The bulky methyl group physically obstructs the β -hydride elimination pathway—the primary mechanism for chain transfer. By suppressing chain termination, 4-methylindenyl catalysts produce polymers with significantly higher molecular weights ( Mw​ ) than their Cp or un-substituted indenyl counterparts.

Mechanism Cp Cp Ligand Rigid η5 Coordination Cp_Ins Slow Migratory Insertion Cp->Cp_Ins High Activation Energy Ind Indenyl Ligand Flexible η5 ↔ η3 Slip Ind_Ins Accelerated Migratory Insertion (Indenyl Effect) Ind->Ind_Ins Stabilized 16e- Transition State MeInd 4-Methylindenyl Steric Bulk at 4-Position Ind->MeInd Structural Tuning MeInd_Ins Stereoselective Chain Growth MeInd->MeInd_Ins Monomer Orientation Control

Mechanistic pathway comparing Cp, Indenyl, and 4-Methylindenyl ligand effects on insertion.

Quantitative Benchmarking

The structural differences between these ligands manifest clearly in empirical polymerization data. The following table benchmarks the performance of unbridged bis(cyclopentadienyl)zirconium dichloride against bridged ansa-bis(indenyl) and ansa-bis(4-methylindenyl) zirconium systems under standard propylene polymerization conditions (liquid monomer, 70°C, MAO activation) [1, 2].

Ligand System (Zr-based)Relative Activity ( kg/mol ·h)Polymer Mw​ ( g/mol )PDI ( Mw​/Mn​ )Stereoselectivity (Propylene)
Bis(cyclopentadienyl) ~10,000~50,0002.0 - 2.5Atactic (Amorphous)
Bis(indenyl) ~45,000~150,0002.0 - 2.5Isotactic (~85% mmmm)
Bis(4-methylindenyl) >80,000>300,0001.8 - 2.2Highly Isotactic (>95% mmmm)

Data Synthesis: The jump in activity from Cp to Indenyl validates the electronic "Indenyl Effect," while the doubling of Mw​ and near-perfect isotacticity achieved by the 4-methylindenyl system highlights the power of steric suppression of β -hydride elimination.

Experimental Protocols: Self-Validating Polymerization Workflow

To objectively benchmark these catalysts, researchers must utilize a self-validating experimental system that isolates the catalyst's performance from environmental contamination. Group 4 metallocenes are highly sensitive to moisture and oxygen, which irreversibly deactivate the cationic active center.

Step-by-Step Methodology: Propylene Polymerization

Prerequisites: All manipulations must be performed using standard Schlenk techniques or inside an argon-filled glovebox ( O2​ and H2​O < 1 ppm). Toluene must be rigorously dried over sodium/benzophenone and degassed.

  • Catalyst Preparation & Alkylation:

    • Action: In a glovebox, dissolve 2.0 μ mol of the metallocene pre-catalyst (e.g., rac -Me 2​ Si(4-MeInd) 2​ ZrCl 2​ ) in 5 mL of anhydrous toluene.

    • Causality: The dichloride pre-catalyst is inactive. It must be dissolved in a non-coordinating solvent to facilitate uniform interaction with the activator.

  • Activation:

    • Action: Add Methylaluminoxane (MAO) solution (10 wt% in toluene) to achieve an Al:Zr molar ratio of 1000:1. Stir for 15 minutes at room temperature.

    • Causality: MAO performs a dual function: it alkylates the metal center (replacing Cl with CH 3​ ) and subsequently abstracts a methyl anion to generate the highly electrophilic, 14-electron coordinatively unsaturated cationic active species [L2​ZrCH3​]+ .

  • Monomer Introduction & Polymerization:

    • Action: Transfer the activated catalyst solution into a 250 mL stainless steel Parr reactor pre-heated to 70°C and pre-purged with argon. Immediately pressurize the reactor with 5 bar of polymerization-grade propylene. Maintain constant pressure and temperature for exactly 30 minutes.

    • Causality: Constant pressure ensures a uniform monomer concentration in the liquid phase, preventing monomer starvation which would artificially broaden the Polydispersity Index (PDI). Strict temperature control is vital because the rate of β -hydride elimination increases exponentially with heat; temperature spikes will prematurely terminate chains and ruin Mw​ benchmarking.

  • Quenching & Precipitation:

    • Action: Vent the unreacted propylene and immediately inject 10 mL of acidified methanol (10% HCl in methanol). Pour the reactor contents into 200 mL of rapidly stirring ethanol to precipitate the polymer.

    • Causality: The acidic alcohol instantly protonates and destroys the metal-carbon bond, halting polymerization. This prevents post-reaction cross-linking and solubilizes the aluminum/zirconium residues, ensuring the recovered polymer is analytically pure.

  • Characterization:

    • Action: Filter, wash with ethanol, and dry the polymer in a vacuum oven at 60°C to constant weight. Analyze via High-Temperature GPC (for Mw​ and PDI) and 13 C NMR (for pentad mmmm stereoregularity).

Workflow Prep 1. Catalyst Preparation (Glovebox, strictly anhydrous) Act 2. Activation (Addition of MAO, Al:Zr = 1000:1) Prep->Act Poly 3. Polymerization (Constant Monomer Feed, Isothermal) Act->Poly Quench 4. Quenching (Acidified Methanol Injection) Poly->Quench Char 5. Characterization (HT-GPC, 13C NMR, DSC) Quench->Char

Self-validating experimental workflow for metallocene-catalyzed olefin polymerization.

Strategic Recommendations for Researchers

Choosing between Cp and 4-methylindenyl ligands depends entirely on the target application of the synthesized polymer:

  • Select Cyclopentadienyl (Cp) Ligands When: Developing elastomers, atactic polyolefins, or low-molecular-weight waxes. Their lack of steric hindrance allows for the facile incorporation of bulky comonomers (like 1-hexene or 1-octene) in linear low-density polyethylene (LLDPE) production.

  • Select 4-Methylindenyl Ligands When: Engineering high-performance rigid plastics, such as highly isotactic polypropylene (iPP) for medical devices, drug packaging, or structural components. The strict stereocontrol and high molecular weight provided by the 4-methyl substitution yield polymers with superior tensile strength, higher melting points, and excellent chemical resistance.

References

  • Trost, B. M., & Ryan, M. C. (2017). "Indenylmetal Catalysis in Organic Synthesis." Angewandte Chemie International Edition, 56(11), 2862–2879.[Link]

  • Wang, J., Bai, M., Wang, W., Zheng, H., Feng, C., Gu, J., Mao, G., & Gao, H. (2025). "Mono-Cyclopentadienyl Titanium and Rare-Earth Metal Catalysts for Syndiospecific Polymerization of Styrene and Its Derivatives." Inorganics, 13(8), 274.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-1H-indene

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methyl-1H-indene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methyl-1H-indene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's hazard profile and the causality behind each procedural step. Our objective is to empower laboratory personnel to manage chemical waste with the highest degree of safety and scientific integrity, ensuring personal, and environmental protection.

The Critical Importance of Proper Disposal: Understanding the Hazard Profile

4-Methyl-1H-indene (CAS No. 7344-34-5) is an aromatic hydrocarbon with significant utility in synthetic chemistry.[1][2] However, its chemical properties necessitate a rigorous approach to its disposal. Failure to adhere to proper protocols can lead to serious health consequences, dangerous chemical reactions, and significant environmental damage. The foundation of safe disposal is a thorough understanding of the risks involved.

The primary hazards associated with 4-Methyl-1H-indene and its parent compound, indene, are multifaceted and demand respect.[3] It is classified as a hazardous substance, and all waste generated from its use must be managed accordingly.[3][4]

Hazard CategoryDescriptionRationale for Disposal Protocol
Health Hazards Toxic if swallowed and may be fatal if it enters the airways. It is known to cause skin and serious eye irritation.[5] Furthermore, it may cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.[5]Direct contact must be minimized through appropriate Personal Protective Equipment (PPE). Waste must be securely contained to prevent accidental exposure during storage and transit.
Physical Hazards 4-Methyl-1H-indene is a flammable liquid and its vapor can form explosive mixtures with air.[3][6] A significant and often overlooked danger is its potential to form explosive peroxides upon prolonged contact with air and light.[3]Waste containers must be kept away from ignition sources, and procedures must be in place to manage the risk of peroxide formation, especially for older containers of the chemical.
Environmental Hazards Indene derivatives are often toxic to aquatic organisms, with potentially long-lasting effects on the environment.[3]Direct release into the environment is strictly prohibited. Waste must not be poured down the drain and must be handled by certified waste management services that can ensure its destruction without environmental release.

Pre-Disposal Protocol: Risk Assessment and Waste Segregation

Before generating any waste, a thorough risk assessment is mandatory.[7] This involves not only reviewing the Safety Data Sheet (SDS) for 4-Methyl-1H-indene but also considering the specific context of the experiment, including the scale and the other chemicals involved.

The Principle of Segregation:

A core tenet of chemical safety is the proper segregation of waste. 4-Methyl-1H-indene waste must not be mixed with other waste streams unless their compatibility is confirmed. Incompatible mixtures can lead to dangerous reactions, such as fire, explosion, or the generation of toxic gases.

Causality: 4-Methyl-1H-indene should be kept separate from oxidizing agents, with which it can react violently.[3] Segregating this waste stream into a dedicated, properly labeled container prevents accidental mixing and ensures that the disposal pathway is appropriate for its specific hazards.

Step-by-Step Guide to Proper Disposal

This protocol outlines the necessary steps from the point of waste generation to its final, compliant disposal.

Step 1: Selection of Personal Protective Equipment (PPE)

Before handling any waste containing 4-Methyl-1H-indene, personnel must be equipped with the appropriate PPE. This is the primary barrier against direct chemical exposure.

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 or equivalent standards.[8]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves may be suitable for incidental contact, but for extended handling or in the case of a spill, a more robust material like Viton® or a laminate film is recommended. Always inspect gloves for tears or degradation before use.[9][10]

  • Body Protection: A standard laboratory coat and closed-toe shoes are mandatory.[8][9] For larger volumes of waste, a chemical-resistant apron should be used.[10]

  • Respiratory Protection: All handling of open containers of 4-Methyl-1H-indene waste must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors.[10][11]

Step 2: Waste Classification and Containerization

All materials contaminated with 4-Methyl-1H-indene must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste, including unused 4-Methyl-1H-indene and solutions containing it, in a dedicated, sealable, and chemically compatible container (e.g., a glass bottle with a screw cap). The container must be in good condition and free from external contamination.

  • Solid Waste: Items such as contaminated gloves, absorbent pads, and silica gel should be collected in a separate, clearly labeled, and sealed container (e.g., a labeled bag or a wide-mouth solid waste container).

  • Empty Containers: Even "empty" containers of 4-Methyl-1H-indene are hazardous as they retain residual liquid and explosive vapors.[3][8] These must be treated as hazardous waste, tightly capped, and labeled appropriately. Do not attempt to rinse them into the sink.

Step 3: Labeling and Temporary Storage

Proper labeling is a critical, self-validating step that ensures safety and regulatory compliance.

  • Labeling: Affix a "Hazardous Waste" label to every waste container as soon as the first drop of waste is added.[8] The label must include:

    • The full chemical name: "4-Methyl-1H-indene" (no abbreviations).[8]

    • The specific components and their approximate concentrations if it is a mixture.

    • The relevant hazard pictograms (e.g., Flammable, Health Hazard, Irritant, Environmental Hazard).

    • The date of accumulation.

  • Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel, away from drains, and in a location that minimizes the risk of spills or breakage. The storage area should be cool, dry, and away from direct sunlight and ignition sources to mitigate flammability and peroxide formation risks.[6]

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed environmental services company.

  • Professional Disposal: Never attempt to dispose of 4-Methyl-1H-indene through municipal waste streams or by pouring it down the drain.[12] Your institution's Environmental Health & Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste.

  • Documentation: Ensure all institutional and regulatory paperwork is completed accurately to maintain a clear chain of custody for the waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 4-Methyl-1H-indene waste streams.

G Figure 1: Disposal Workflow for 4-Methyl-1H-indene cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Waste Generated (4-Methyl-1H-indene) B Liquid Waste (Pure chemical, solutions) A->B C Solid Waste (Contaminated gloves, wipes) A->C D Empty Containers (Residual chemical & vapor) A->D E Select appropriate, sealed waste container B->E C->E D->E F Affix 'Hazardous Waste' label with full chemical name and hazard pictograms E->F G Store in designated Satellite Accumulation Area (Cool, dry, away from ignition) F->G H Contact EHS for waste pickup G->H I Final Disposal by Certified Vendor H->I

Caption: Decision workflow for 4-Methyl-1H-indene waste.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with a chemical absorbent material.

    • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.[10]

  • Major Spill:

    • Evacuate the laboratory immediately.[8]

    • Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.

    • Contact your institution's EHS or emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[10]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of 4-Methyl-1H-indene is conducted in a manner that is safe, compliant, and scientifically sound, thereby building a culture of safety and trust within the research environment.

References

  • Agilent Technologies. (2024). Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 2,4-Diphenyl-4-methyl-1-pentene.
  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Santa Cruz Biotechnology. (n.d.). Indene - Material Safety Data Sheet.
  • NextSDS. (n.d.). 4-METHYL-1H-INDENE — Chemical Substance Information.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-methyl-1H-indene-1,5(6H)-dione.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methyl-1-pentene.
  • Carleton University. (n.d.). Benzene – Lab-Specific Standard Operating Procedure.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Indene.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1H-indene. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-methyl-1H-indene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • SAKATA INX. (2019). Environmental Management Standards for Chemical substances.
  • Ministry of Environment and Natural Resources. (2000). SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • International Energy Agency. (2016). Hazardous and Other Wastes (Management and Transboundary Movement) Rules, 2016.

Sources

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